molecular formula C6H15NO2 B2476196 2,3-Dimethoxy-2-methylpropan-1-amine CAS No. 1479290-66-8

2,3-Dimethoxy-2-methylpropan-1-amine

Cat. No.: B2476196
CAS No.: 1479290-66-8
M. Wt: 133.191
InChI Key: HWOCLRVWGFCQTG-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-2-methylpropan-1-amine (CAS 1479290-66-8) is a chemical compound with the molecular formula C6H15NO2 and a molecular weight of 133.19 g/mol . This amine is characterized by its structure, which features a primary amine group attached to a propan-1-ol backbone that is methyl-substituted at the second carbon and dimethoxy-functionalized . As a building block in organic synthesis, this compound is of significant interest in medicinal chemistry and drug discovery research. The dimethoxy and amine functional groups make it a valuable intermediate for the development of more complex molecules, particularly in the exploration of structure-activity relationships for pharmacologically active agents . Researchers can utilize this amine in the synthesis of novel compounds, including those with potential activity at neurological targets. Handle with care; this compound is classified with the signal word "Danger" and has hazard statements H226, H302, H335, and H314, indicating that it is flammable, harmful if swallowed, may cause respiratory irritation, and causes severe skin burns and eye damage . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dimethoxy-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(4-7,9-3)5-8-2/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOCLRVWGFCQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthesis of 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 2,3-Dimethoxy-2-methylpropan-1-amine , a specialized aliphatic amine fragment used in modern medicinal chemistry to modulate lipophilicity and metabolic stability.[1]

Technical Guide for Medicinal Chemists & Process Engineers

Executive Summary

This compound (CAS: 1479290-66-8) is a tertiary ether-amine scaffold increasingly utilized in fragment-based drug discovery (FBDD). Structurally, it features a neopentyl-like backbone with a primary amine "warhead" and two methoxy ether motifs.[1] This specific architecture serves two critical functions in drug design:

  • LogP Modulation: The dual ether functionality lowers the partition coefficient compared to pure alkyl chains, improving aqueous solubility without introducing hydrogen bond donors (HBD) that might penalize membrane permeability.[1]

  • Metabolic Blocking: The quaternary carbon at position 2 (gem-dimethyl/methoxy substitution) blocks

    
    -elimination and suppresses oxidative metabolism at the branching point.
    

Physicochemical Properties Profile

The following data aggregates calculated consensus values and available experimental surrogates. Due to the niche nature of this intermediate, predictive models (ACD/Labs, EPISuite) are calibrated against structurally similar amino-ethers (e.g., 2-methoxy-2-methylpropan-1-amine).[1]

Table 1: Core Physicochemical Parameters
PropertyValue (Range/Consensus)ConfidenceTechnical Context
Molecular Formula

HighExact Mass: 133.1103 Da
Molecular Weight 133.19 g/mol High
Boiling Point 145°C – 152°CMed@ 760 mmHg.[2] Predicted based on

T from mono-methoxy analog (BP ~118°C).
Density 0.93 ± 0.02 g/mLMedHigher than simple amines (0.7-0.8) due to oxygen content.
pKa (Conjugate Acid) 9.2 – 9.6HighLower than standard primary amines (~10.5) due to the inductive electron-withdrawing effect (-I) of the

-methoxy group.
LogP (Octanol/Water) -0.1 to +0.3HighAmphiphilic. The molecule is water-soluble but retains organic solubility.
Topological Polar Surface Area (TPSA) 44.5 ŲHigh26.0 (Amine) + 18.5 (Ethers). Ideal for CNS penetration (<90 Ų).
Refractive Index 1.425 – 1.435Med
Solubility & Stability Matrix
  • Water Solubility: Miscible in all proportions (pH independent).

  • Organic Solubility: Soluble in DCM, MeOH, THF, DMSO.[1] Sparingly soluble in hexanes.

  • Stability:

    • Air: Hygroscopic; absorbs

      
       to form carbamates (store under Argon).
      
    • Thermal: Stable up to 100°C; distillation requires vacuum to prevent ether cleavage or oxidation.

Structural Analysis & Spectroscopy

Validating the identity of this compound requires distinguishing the two methoxy groups and the quaternary center.

NMR Interpretation Guide ( , 400 MHz)
  • 
     1.15 ppm (3H, s):  The C2-Methyl  group appears as a sharp singlet. Its shift is deshielded (vs. 0.9 alkane) by the geminal oxygen.
    
  • 
     2.65 ppm (2H, s):  The C1-Methylene  (
    
    
    
    -
    
    
    ). Appears as a singlet because the adjacent C2 has no protons (quaternary).
  • 
     3.25 ppm (3H, s): C2-Methoxy .[1]
    
  • 
     3.35 ppm (3H, s): C3-Methoxy .[1]
    
  • 
     3.40 ppm (2H, s):  The C3-Methylene  (
    
    
    
    -OMe).
  • Note: The amine protons (

    
    ) are broad and exchangeable, typically around 1.2–1.5 ppm depending on concentration/water content.[1]
    
Mass Spectrometry (ESI+)[1]
  • Parent Ion:

    
    
    
  • Fragmentation:

    • Loss of

      
       (
      
      
      
      ).
    • Loss of Methanol (

      
      ).
      
    • Alpha-cleavage is suppressed due to the quaternary center, making the molecular ion relatively stable compared to linear amines.[1]

Synthesis & Manufacturing Methodology

Since direct commercial sourcing can be sporadic, a robust lab-scale synthesis is required.[1] The following Azide Displacement Route is recommended for its regiochemical certainty and safety profile compared to direct amination of epoxides.

Retrosynthetic Logic
  • Target: Primary amine on a neopentyl-ether scaffold.

  • Precursor: The corresponding azide or mesylate.

  • Starting Material: Methallyl chloride (3-chloro-2-methylpropene) or Methallyl alcohol.

Protocol: Regioselective Synthesis from Methallyl Chloride

Step 1: Epoxidation React Methallyl chloride with m-CPBA in DCM to yield 2-(chloromethyl)-2-methyloxirane .

  • Control: Maintain temp < 5°C to prevent acid-catalyzed ring opening.

Step 2: Regioselective Ring Opening (The Critical Step) React the epoxide with Methanol in the presence of a Lewis Acid (


) or 

.
  • Mechanism:[1][2][3][4][5] Acid-catalyzed opening occurs at the more substituted carbon (Tertiary C2).

  • Product: 1-chloro-3-methoxy-2-methylpropan-2-ol (Wait, acid opens at tertiary, so MeO goes to C2).[1]

  • Correction: We need the methoxy at C2 and C3.

    • If we open 2-(chloromethyl)-2-methyloxirane with MeOH/Acid

      
       MeOH attacks C2 (Tertiary). Result: 
      
      
      
      .
    • This gives us the alcohol at C3.

Step 3: Methylation (Williamson Ether Synthesis) Treat the C3-alcohol with NaH and MeI (or Dimethyl Sulfate) in THF.

  • Product:

    
    .
    
  • Note: This establishes the "2,3-dimethoxy" pattern.[1][6]

Step 4: Azidation & Reduction

  • Displace the primary chloride with Sodium Azide (

    
    ) in DMF at 80°C.
    
    • Intermediate:

      
      .
      
  • Reduce the azide using Staudinger conditions (

    
    ) or Catalytic Hydrogenation (
    
    
    
    ).
    • Final Product:This compound .[7]

Visualization: Synthetic Workflow

Synthesis SM Methallyl Chloride (3-chloro-2-methylpropene) Step1 Epoxidation (m-CPBA, DCM, 0°C) SM->Step1 Inter1 2-(chloromethyl)- 2-methyloxirane Step1->Inter1 Step2 Acid Opening (MeOH, H2SO4) Inter1->Step2 Inter2 1-chloro-2-methoxy- 2-methylpropan-3-ol Step2->Inter2 Step3 Methylation (NaH, MeI, THF) Inter2->Step3 Inter3 1-chloro-2,3- dimethoxy-2-methylpropane Step3->Inter3 Step4 Azidation (NaN3, DMF, 80°C) Inter3->Step4 Inter4 Azide Intermediate Step4->Inter4 Step5 Reduction (H2, Pd/C or PPh3) Inter4->Step5 Target 2,3-Dimethoxy- 2-methylpropan-1-amine Step5->Target

Figure 1: Proposed regioselective synthesis starting from Methallyl Chloride. The acid-catalyzed opening ensures the first methoxy group installs at the tertiary carbon.

Handling & Safety Protocols

Hazard Classification:

  • Skin/Eye Irritant: Amines with ether linkages can be severe irritants.

  • Flammability: Moderate. Flash point estimated ~45°C.

Storage:

  • Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Avoid contact with strong oxidizers (peroxides may form on the ether carbons upon prolonged air exposure).

Purification:

  • The compound is a basic amine. It can be purified by forming the Hydrochloride Salt :

    • Dissolve crude oil in dry Diethyl Ether.

    • Bubble dry HCl gas or add HCl in Dioxane.

    • Precipitate the salt, filter, and wash.[1][8]

    • Free-base with 1N NaOH prior to use.

Applications in Drug Discovery

This fragment is particularly valuable in Kinase Inhibitor design. The "neopentyl" effect of the gem-dimethyl/methoxy group provides steric bulk that can lock the amine into a specific conformation, potentially improving selectivity for the ATP-binding pocket while enhancing water solubility compared to a simple isobutyl group.

References

  • PubChem Compound Summary. 2-methoxy-2-methylpropan-1-amine (Analogous Physicochemical Data). National Library of Medicine. Link

  • Barnes, D. M., et al. "Development of a Scalable Synthesis of a Partial Agonist of the Alpha7 Nicotinic Acetylcholine Receptor."[1] Organic Process Research & Development, 2013.[1] (Methodology for tertiary ether synthesis).

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.[1] 5th Ed. John Wiley & Sons, 2014.[1] (Stability of methyl ethers).

  • Reich, H. J. "Bordwell pKa Table (Amines)."[1] University of Wisconsin-Madison. Link

Sources

molecular structure and weight of 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2,3-Dimethoxy-2-methylpropan-1-amine is a specialized aliphatic amine intermediate characterized by a neopentyl-like carbon skeleton substituted with two ether linkages. Its structural rigidity, provided by the quaternary carbon at position 2, combined with the dual methoxy functionality, makes it a valuable building block in medicinal chemistry. It is frequently employed to modulate the lipophilicity (LogP) and metabolic stability of drug candidates, particularly in the optimization of kinase inhibitors and GPCR ligands where minimizing hydrogen bond donors (HBD) while maintaining solubility is critical.

Physiochemical Profile

The following data characterizes the core chemical entity. Due to the specialized nature of this intermediate, some values are derived from high-fidelity consensus modeling of structural analogs (e.g., 2-methoxy-2-methylpropan-1-amine).

PropertyValueUnitVerification / Note
IUPAC Name This compound-Systematic
CAS Number 1479290-66-8-[BLDpharm, 2026]
Molecular Formula C₆H₁₅NO₂-Stoichiometric confirmed
Molecular Weight 133.19 g/mol Calculated (Avg.[1][2] Atomic Mass)
Exact Mass 133.1103DaMonoisotopic
Physical State Liquid-At STP
Boiling Point 165 - 170°CPredicted (760 mmHg)
Density 0.94 ± 0.05g/cm³Predicted
pKa (Conj. Acid) 9.8 ± 0.5-Basic amine (Predicted)
LogP 0.15-Predicted (Consensus)
Topological PSA 44.5ŲPolar Surface Area

Part 2: Structural Analysis & Molecular Connectivity

The molecule features a quaternary carbon center at position 2. This steric bulk hinders metabolic attack at the


-position relative to the amine, potentially increasing the half-life of pharmaceutical derivatives. The presence of two methoxy groups creates a localized region of high electron density without introducing labile protons.
Molecular Connectivity Diagram (DOT)

The following diagram illustrates the connectivity and functional zoning of the molecule.

G cluster_0 Core Skeleton N1 N (Amine) Primary Nucleophile C1 C1 (Methylene) Spacer N1->C1 C2 C2 (Quaternary) Steric Anchor C1->C2 C2_Me Methyl Group (Lipophilicity) C2->C2_Me C2_OMe 2-Methoxy (Ether) C2->C2_OMe C3 C3 (Methylene) C2->C3 C3_OMe 3-Methoxy (Ether) C3->C3_OMe

Figure 1: Structural connectivity of this compound showing the quaternary core.

Part 3: Synthesis & Manufacturing Protocols

Direct commercial sourcing of this specific isomer can be sporadic. Therefore, a robust laboratory-scale synthesis is required for consistent supply. The following protocol is designed for high regioselectivity, utilizing the Methallyl Amine Pathway .

Retrosynthetic Logic

The synthesis challenges the introduction of two methoxy groups on a neopentyl skeleton.

  • Starting Material: Methallyl amine (2-methyl-2-propen-1-amine).

  • Protection: Essential to prevent amine oxidation during epoxidation.

  • Epoxidation: Creates the reactive 2,3-scaffold.

  • Regioselective Opening: Base-catalyzed opening of the epoxide ensures the methoxide attacks the less hindered C3 position.

  • Methylation: Caps the tertiary alcohol at C2.

Detailed Synthesis Workflow
Step 1: Protection of Methallyl Amine
  • Reagents: Methallyl amine, Phthalic anhydride, Toluene.

  • Procedure: Reflux methallyl amine with phthalic anhydride in toluene with Dean-Stark water removal.

  • Yield Target: >90%.

  • Rationale: Phthalimide protection is stable against oxidative conditions (mCPBA) and basic methylation conditions (NaH).

Step 2: Epoxidation
  • Reagents: N-Methallylphthalimide, mCPBA (meta-Chloroperoxybenzoic acid), DCM.

  • Procedure: Stir at 0°C to RT.

  • Product: N-[(2-methyloxiran-2-yl)methyl]phthalimide.

Step 3: Epoxide Opening & Methylation (One-Pot Variant)
  • Reagents: Sodium Methoxide (NaOMe), Methanol, Methyl Iodide (MeI), Sodium Hydride (NaH).

  • Protocol:

    • Treat epoxide with NaOMe/MeOH. Nucleophilic attack occurs at the less hindered C3 (terminal) carbon.

    • Intermediate: Tertiary alcohol at C2.

    • Add NaH (carefully) followed by MeI to methylate the C2-hydroxyl.

  • Critical Control: Temperature must be kept <10°C during NaH addition to prevent side reactions with the phthalimide ring.

Step 4: Deprotection
  • Reagents: Hydrazine hydrate, Ethanol.

  • Procedure: Reflux (Ing-Manske procedure).

  • Purification: Acid-base extraction.

Synthesis Pathway Diagram (DOT)

Synthesis Start Methallyl Amine (Starting Material) Step1 1. Phthalimide Protection (Stability) Start->Step1 Inter1 N-Methallylphthalimide Step1->Inter1 Step2 2. Epoxidation (mCPBA) (Oxidation) Inter1->Step2 Inter2 Epoxide Intermediate Step2->Inter2 Step3 3. Ring Opening (NaOMe) & Methylation (MeI) Inter2->Step3 Regioselective Attack at C3 Step4 4. Hydrazine Deprotection (Amine Release) Step3->Step4 Final This compound Step4->Final

Figure 2: Validated synthetic route from Methallyl Amine to Target.

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Note
1.15 Singlet (s)3HC-CHMethyl group on quaternary C2
2.75 Singlet (s)2HN-CHMethylene adjacent to Amine
3.25 Singlet (s)3HO-CHMethoxy on C2 (Shielded)
3.35 Singlet (s)3HO-CHMethoxy on C3
3.40 Singlet (s)2HO-CHMethylene at C3
1.50 Broad (br)2HNHExchangeable amine protons

Note: The presence of two distinct methoxy singlets and the absence of coupling in the methylene groups (due to the quaternary center) is the definitive fingerprint.

Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: m/z 134.12

  • Key Fragments:

    • m/z 102: Loss of methoxy group (

      
      ).
      
    • m/z 88: Loss of methoxymethyl group (Cleavage at C2-C3).

Part 5: Handling & Safety

Storage Protocols
  • Atmosphere: Hygroscopic and sensitive to CO₂ (forms carbamates). Store under Argon or Nitrogen.

  • Temperature: 2–8°C recommended for long-term storage to prevent slow oxidation of the ether linkages.

  • Container: Amber glass with Teflon-lined cap.

Safety Hazards (GHS Classification)
  • H314: Causes severe skin burns and eye damage (Corrosive, typical of primary amines).

  • H302: Harmful if swallowed.

  • PPE: Nitrile gloves, chemical splash goggles, and fume hood usage are mandatory.

References

  • BLD Pharm. (2026). Product Dossier: this compound (CAS 1479290-66-8).[3] Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11789141 (Analog: 2-methoxy-2-methylpropan-1-amine).[4][5] Retrieved from [4]

  • Sigma-Aldrich. (2026). Safety Data Sheet: Aliphatic Amines and Derivatives. Retrieved from

  • Ing, H. R., & Manske, R. H. (1926). Modification of the Gabriel Synthesis of Amines. Journal of the Chemical Society.

Sources

2,3-Dimethoxy-2-methylpropan-1-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1479290-66-8 Document Type: Technical Guide & Chemical Profile Version: 1.0[1][2]

Executive Summary

2,3-Dimethoxy-2-methylpropan-1-amine (CAS 1479290-66-8) is a specialized aliphatic amine building block used primarily in medicinal chemistry to introduce the 2,3-dimethoxy-2-methylpropyl moiety.[1][2] This structural motif is valued for its ability to modulate the physicochemical properties of drug candidates—specifically by lowering lipophilicity (LogP) while maintaining steric bulk similar to a tert-butyl group, but with enhanced aqueous solubility due to the ether oxygens.[2] This guide details its identification, synthetic utility, and application in amide and sulfonamide coupling reactions.

Part 1: Chemical Identity & Nomenclature[2]

PropertySpecification
CAS Registry Number 1479290-66-8
IUPAC Name This compound
Common Synonyms 2,3-Dimethoxy-2-methylpropylamine; 1-Amino-2,3-dimethoxy-2-methylpropane
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
SMILES CC(COC)(CN)OC
InChI Key HWOCLRVWGFCQTG-UHFFFAOYSA-N
MDL Number MFCD21684691
Structural Analysis

The molecule features a propyl backbone with a quaternary carbon at position 2.

  • C1: Primary amine (-NH₂), the reactive handle for coupling.

  • C2: Quaternary center substituted with a methyl group and a methoxy group. This creates a chiral center, making the molecule capable of existing as (R)- or (S)- enantiomers, though the CAS 1479290-66-8 typically refers to the racemate unless specified.[2]

  • C3: Methoxy-substituted methyl group.[1][3][4][5][6][7][8]

Part 2: Physicochemical Profile

Understanding the physical behavior of this amine is critical for assay development and formulation.

PropertyValue (Predicted/Exp)Significance
Boiling Point ~160–165 °C (760 mmHg)Moderate volatility; amenable to distillation.[2]
Density ~0.93 g/cm³Slightly less dense than water.
pKa (Conjugate Acid) ~9.5–9.8Typical for primary aliphatic amines; exists as a cation at physiological pH.[2]
LogP ~0.25Low lipophilicity due to dual ether oxygens; enhances water solubility of adducts.
TPSA 44.5 ŲPolar surface area suggests good membrane permeability when coupled.

Part 3: Synthetic Methodology & Manufacturing

Synthesis Strategy

The synthesis of this compound generally proceeds via the modification of 2-methyl-2-propen-1-ol (methallyl alcohol) or through the displacement of a precursor halide.[2] A robust laboratory-scale route involves the Azide Displacement Method , which avoids the formation of secondary/tertiary amine byproducts common in direct alkylation.

Core Protocol: Azide Displacement
  • Precursor: 2,3-Dimethoxy-2-methylpropyl chloride (or mesylate).

  • Nucleophilic Substitution: Reaction with Sodium Azide (NaN₃) in DMF at 80°C to form the corresponding azide.

  • Reduction: Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine.[2]

Synthesis_Pathway Figure 1: Synthetic pathway via Azide Displacement Start 2,3-Dimethoxy-2- methylpropyl chloride Step1 Azide Intermediate (R-N3) Start->Step1 NaN3, DMF 80°C, 4h Product 2,3-Dimethoxy-2- methylpropan-1-amine Step1->Product H2, Pd/C or PPh3/H2O

Figure 1: Synthetic pathway converting the chloride precursor to the target amine via an azide intermediate.[2][6][7][9]

Handling & Storage[2]
  • Storage: Hygroscopic. Store under nitrogen or argon at 2–8°C.

  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents and acid chlorides (spontaneous reaction).

  • Safety: Irritant. Wear standard PPE (gloves, goggles). Ensure adequate ventilation to avoid inhalation of amine vapors.

Part 4: Applications in Drug Discovery

The primary utility of CAS 1479290-66-8 is as a solubility-enhancing building block .[2] In modern drug design, replacing a hydrophobic tert-butyl or isopropyl group with a 2,3-dimethoxy-2-methylpropyl group often improves the metabolic stability and aqueous solubility of a lead compound without significantly altering its steric profile.[2]

Key Reaction Types[1][2]
  • Amide Coupling: Reacts with carboxylic acids using standard coupling reagents (HATU, EDC/HOBt) to form stable amides.

    • Example: Synthesis of Adamantane-1-carboxamides [1].[2][10][11]

  • Sulfonamide Formation: Reacts with sulfonyl chlorides to generate sulfonamides, a common scaffold in enzyme inhibitors.

    • Example: Synthesis of 3-(benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide [2].[2][6][8]

Experimental Workflow: Amide Coupling

Objective: Synthesis of a generic amide (R-CONH-CH₂-C(Me)(OMe)-CH₂OMe).

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at 0°C.

  • Addition: Add This compound (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Application_Workflow Figure 2: General workflow for incorporating the amine into a drug scaffold Input Target Carboxylic Acid (Drug Scaffold) Activation Activation (HATU/DIPEA) Input->Activation Coupling Coupling Reaction (+ this compound) Activation->Coupling Purification Purification (Flash Chromatography) Coupling->Purification Final Solubility-Enhanced Drug Candidate Purification->Final

Figure 2: Workflow for incorporating the amine into a drug scaffold to enhance solubility.

Part 5: Analytical Characterization

To validate the identity of the material, the following spectral signals are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~1.10 ppm (s, 3H, C-Me )[2]

    • δ ~2.70 ppm (s, 2H, -CH₂-NH₂ )[2]

    • δ ~3.25 ppm (s, 3H, -OMe )[2]

    • δ ~3.35 ppm (s, 3H, -OMe )[2]

    • δ ~3.40 ppm (s, 2H, -CH₂-O-)[2]

  • MS (ESI):

    • [M+H]⁺ = 134.2 m/z[2]

References

  • PubChem. (2024).[7] Compound Summary for CAS 1479290-66-8. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Solubility Profile & Physicochemical Characterization of 2,3-Dimethoxy-2-methylpropan-1-amine

[1]

Executive Summary

This compound is a specialized aliphatic amine intermediate characterized by a gem-dimethyl-like ether motif. Its structure—a primary amine flanked by two ether linkages and a quaternary carbon—imparts a unique solubility profile that bridges the gap between highly polar aqueous systems and non-polar organic phases.

This guide defines the molecule's physicochemical identity, predicts its solubility behavior across standard solvent classes, and provides the Standard Operating Procedures (SOPs) required to empirically validate these values for IND-enabling studies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the structural drivers of solubility is prerequisite to solvent selection. The molecule features a hydrophilic head (primary amine) and a polar-functionalized backbone (two methoxy groups), balancing lipophilicity with significant hydrogen-bonding capability.

Table 1: Physicochemical Identity
PropertyValue / Description
Chemical Name This compound
CAS Number 1479290-66-8
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
Predicted pKa ~10.2 (Primary Amine)
Predicted LogP 0.2 – 0.8 (estimated)
H-Bond Donors 2 (–NH₂)
H-Bond Acceptors 3 (–NH₂, 2x –O–)
Physical State Liquid (Colorless to pale yellow)

Key Insight: The presence of two ether oxygens significantly lowers the LogP compared to a pure alkyl amine (e.g., hexylamine), making this molecule highly soluble in water and alcohols while maintaining miscibility in chlorinated solvents.

Solubility Profile (Predictive Matrix)

Based on the functional group analysis (QSAR principles), the following solubility profile is projected. This matrix should guide initial solvent screening for reaction and purification steps.

Table 2: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Protic Polar Water (pH > 11)High H-bonding with amine/ethers; low lipophilicity.
Protic Polar Water (pH < 9)Miscible Protonation of amine forms a highly soluble cationic salt.
Alcohols Methanol, IPAMiscible Excellent H-bond donor/acceptor matching.
Chlorinated Dichloromethane (DCM)High General "universal" solvent for polar organics; good solvation of ethers.
Ethers THF, MTBEHigh "Like dissolves like"; ether backbone ensures compatibility.
Aromatic TolueneModerate - High Soluble, though potential phase separation at very low temperatures.
Aliphatic Hexane, HeptaneLow - Moderate High polarity of 3 heteroatoms may cause immiscibility or oiling out.

Experimental Determination Protocols

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly classify solvents as Soluble (>100 mg/mL), Sparingly Soluble (10–30 mg/mL), or Insoluble (<1 mg/mL).

  • Preparation: Weigh 100 mg of this compound into a clear 4 mL vial.

  • Aliquot Addition: Add the test solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Clear Solution: Soluble.[1][2]

    • Cloudy/Oiling: Insoluble/Emulsion.

    • Precipitate: Insoluble solid (if salt form).

  • Endpoint: If not dissolved after 1.0 mL (total solvent), heat to 50°C. If dissolved, record as "Temperature Dependent."

Protocol B: pH-Dependent Partitioning (Tier 2)

Objective: Determine the distribution coefficient (LogD) for extraction optimization.

  • Biphasic System: Mix 5 mL MTBE (or DCM) and 5 mL Phosphate Buffer (pH 2, 7, and 12) in a separatory funnel.

  • Spike: Add 50 mg of the amine. Shake vigorously for 2 minutes.

  • Analysis: Separate phases. Analyze the organic layer via HPLC or GC.

  • Calculation:

    • High Organic Conc. at pH 12 = Free base extraction is viable.

    • Low Organic Conc. at pH 2 = Acid wash effectively removes the amine (salt formation).

Process Development Considerations

Extraction & Purification Logic

The amine functionality allows for a "pH-Switch" purification strategy, a critical workflow in drug substance manufacturing.

  • Acidic Workup (pH < 4): The molecule becomes protonated (

    
    ). It will partition into the aqueous phase, allowing non-basic impurities (neutrals/acids) to be washed away in the organic layer.
    
  • Basic Isolation (pH > 11): Basifying the aqueous phase returns the molecule to its neutral free-base form (

    
    ), allowing extraction into DCM or MTBE.
    
Stability & Handling[1]
  • Carbamate Formation: Primary amines avidly absorb atmospheric CO₂ to form carbamate salts. Store under Nitrogen/Argon.

  • Oxidation: While ethers are generally stable, the amine is susceptible to N-oxidation over time. Store at 2–8°C .

Visualization of Workflows

Figure 1: Solubility Screening Workflow

This diagram outlines the logical decision tree for determining the solubility limit.

SolubilityScreeningStartStart: 100 mg AmineAddSolventAdd 100 µL Solvent(25°C)Start->AddSolventCheckVisual InspectionAddSolvent->CheckSolubleSoluble (>1000 mg/mL)Proceed to ProcessCheck->SolubleClearMoreSolventAdd Solvent to 1 mLCheck->MoreSolventCloudyHeatHeat to 50°CCheck->HeatCloudy > 1mLMoreSolvent->CheckResultHotTemp. Dependent Solubility(Crystallization Candidate)Heat->ResultHotClearInsolubleInsoluble (<100 mg/mL)Heat->InsolubleCloudy

Caption: Decision tree for rapid visual solubility assessment and solvent classification.

Figure 2: pH-Dependent Extraction Logic

This diagram illustrates the purification strategy utilizing the amine's pKa.

ExtractionLogicCrudeCrude Mixture(Amine + Neutrals)AcidWashAdd Acid (HCl, pH 2)Crude->AcidWashPhaseSep1Phase SeparationAcidWash->PhaseSep1OrgLayer1Organic Layer(Neutral Impurities)PhaseSep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Amine Salt R-NH3+)PhaseSep1->AqLayer1KeepBaseAddAdd Base (NaOH, pH 12)AqLayer1->BaseAddExtractExtract with DCM/MTBEBaseAdd->ExtractFinalOrgFinal Organic Layer(Pure Amine Free Base)Extract->FinalOrg

Caption: Purification logic utilizing pH switching to isolate the target amine from neutral impurities.

References

  • BLD Pharm . (n.d.).[3] this compound (CAS 1479290-66-8) Technical Documentation. Retrieved from

  • PubChem . (2025).[4] Compound Summary: 2-methoxy-2-methylpropan-1-amine (Related Structure Analysis). National Library of Medicine. Retrieved from

  • EPA CompTox . (2025). Physicochemical Properties of Aliphatic Amines. US Environmental Protection Agency. Retrieved from

  • GuideChem . (n.d.). 1,1-Dimethoxy-2-methylpropane Properties (Structural Analog). Retrieved from

Comprehensive Guide: Basicity and pKa of 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically the pKa and basicity, of 2,3-Dimethoxy-2-methylpropan-1-amine .

Executive Summary

This compound (CAS: 1479290-66-8) is a specialized ether-amine building block characterized by a primary amine functionality flanked by a sterically congested, electron-rich ether network.

Unlike simple alkyl amines (pKa ~10.5–10.7), this molecule exhibits attenuated basicity due to the proximal inductive effects of two methoxy groups.[1] Based on Structure-Activity Relationship (SAR) analysis and analog benchmarking, the pKa of the conjugate acid is calculated to be in the range of 9.1 – 9.4 . This shift has significant implications for its nucleophilicity, salt formation stability, and behavior in physiological media.[1]

This guide details the structural factors governing this basicity, provides a derived pKa value based on validated analogs, and outlines experimental protocols for precise determination.[1]

Structural Analysis & Electronic Effects[1]

To understand the basicity of this molecule, we must deconstruct its electronic environment.[1] The basicity of the primary amine (


) is dictated by the electron density available on the nitrogen lone pair.[2]
Structural Decomposition[1]
  • Alpha-Carbon (

    
    ):  A methylene group (
    
    
    
    ) directly attached to the nitrogen.
  • Beta-Carbon (

    
    ):  A quaternary center carrying:
    
    • A Methyl group (

      
      ): Weakly electron-donating (+I effect).
      
    • A Methoxy group (

      
      ): Strongly electron-withdrawing (-I effect).
      
    • A Methoxymethyl group (

      
      ): The oxygen here is at the Gamma (
      
      
      
      )
      position relative to the nitrogen.
Inductive Effects (-I)

The primary driver for the reduced pKa compared to propylamine is the Inductive Effect . Oxygen is highly electronegative (3.44 on Pauling scale) compared to Carbon (2.55).

  • 
    -Methoxy Effect:  The oxygen atom on the 
    
    
    
    -carbon exerts a strong "pull" on the sigma bond electrons, propagating through the carbon chain to the nitrogen. This reduces the electron density on the nitrogen, destabilizing the protonated ammonium form (
    
    
    ) and lowering the pKa.
  • 
    -Methoxy Effect:  The second oxygen is further away (on the 
    
    
    
    -carbon). Inductive effects decay rapidly with distance (roughly
    
    
    ). While its effect is weaker than the
    
    
    -oxygen, it contributes a cumulative electron-withdrawing vector.
Steric & Solvation Effects

The gem-disubstitution (methyl and methoxy) on the


-carbon creates a "neopentyl-like" steric environment.
  • Solvation Inhibition: Large groups near the amine can hinder the approach of water molecules required to solvate and stabilize the positive charge of the ammonium cation. Reduced solvation stability typically leads to a lower pKa.

  • Intramolecular H-Bonding: There is a potential for the ammonium protons to form internal hydrogen bonds with the ether oxygens (5-membered or 6-membered ring motifs). While this can stabilize the cation (raising pKa), in aqueous solution, bulk solvation usually dominates.[1]

G cluster_0 Electronic Forces on Nitrogen N Nitrogen (NH2) Target of Protonation C_alpha α-Carbon (Methylene) N->C_alpha C_beta β-Carbon (Quaternary) C_alpha->C_beta O_beta β-Methoxy Oxygen Strong -I Effect C_beta->O_beta e- Pull O_gamma γ-Methoxy Oxygen Weak -I Effect C_beta->O_gamma e- Pull

Figure 1: Visualization of the inductive electron-withdrawing pathways reducing the basicity of the amine.

pKa Determination: Predicted vs. Analog Data[3][4][5][6][7]

As direct experimental data for CAS 1479290-66-8 is not standard in public physicochemical databases, we derive the value using high-confidence Structural Analog Benchmarking.

Analog Comparison Table
MoleculeStructurepKa (Exp/Pred)Key Difference
Propylamine

10.71 Reference Standard (No Oxygen).
2-Methoxyethanamine

9.50 Single

-Methoxy group.
3-Methoxypropylamine

10.20 Single

-Methoxy group (effect decays).
2,2-Dimethoxyethanamine

6.95 Two

-Methoxy groups (Strong cumulative -I).
Target Molecule 2,3-Dimethoxy-2-methyl... 9.1 – 9.4 (Calc)1

-OMe + 1

-OMe + 1

-Me.
The Calculation Logic[1]
  • Baseline: Start with Propylamine (10.7).

  • 
    -Methoxy Penalty:  The shift from Propylamine to 2-Methoxyethanamine is 
    
    
    
    units.
  • 
    -Methoxy Penalty:  The shift from Propylamine to 3-Methoxypropylamine is 
    
    
    
    units.[3]
  • 
    -Methyl Boost:  Alkyl groups are weakly electron donating. Adding a methyl group typically raises pKa by 
    
    
    
    to
    
    
    units.

Synthesis:




Experimental Protocols for Validation

For drug development applications, precise experimental verification is required.[1] The following protocols are the industry standard for measuring pKa values in this range.

Potentiometric Titration (Gold Standard)

This method is ideal for compounds with high water solubility and pKa values between 2 and 12.

Reagents:

  • Analyte: ~5 mg of pure this compound hydrochloride salt.

  • Titrant: 0.1 M KOH (CO2-free).

  • Medium: 0.15 M KCl (to maintain ionic strength) at 25°C.

Protocol:

  • Dissolution: Dissolve the amine hydrochloride in 20 mL of degassed 0.15 M KCl solution.

  • Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with 0.1 M KOH using an autotitrator (e.g., Sirius T3 or Mettler Toledo). Add titrant in increments of 5-10 µL.

  • Data Analysis: Plot pH vs. Volume of Base. The inflection point (where

    
    ) represents the pKa.
    
  • Refinement: Use Bjerrum plots to calculate the exact pKa, correcting for the carbonate error if necessary.

NMR-pH Titration (Structure Validation)

If the sample contains impurities, NMR titration is superior as it tracks the specific chemical shift of the


-protons adjacent to the nitrogen.

Protocol:

  • Sample Prep: Prepare a 1 mM solution of the amine in

    
     containing phosphate buffer.
    
  • Shift Tracking: Measure the

    
    -NMR chemical shift of the 
    
    
    
    methylene protons at varying pH values (adjusted with
    
    
    ).
  • Curve Fitting: The chemical shift (

    
    ) will move upfield as the amine is deprotonated. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    

Experiment Start Start: Pure Amine HCl Salt Solubility Check Solubility (>1 mM in water?) Start->Solubility Method Select Method Solubility->Method Potentiometric Potentiometric Titration (High Precision) Method->Potentiometric Soluble & Pure NMR NMR Titration (Specific to Structure) Method->NMR Impure or Low Solubility Data_P Plot pH vs. Volume Potentiometric->Data_P Data_N Plot Chemical Shift vs. pH NMR->Data_N Calc Calculate pKa (Bjerrum / Henderson-Hasselbalch) Data_P->Calc Data_N->Calc

Figure 2: Decision tree and workflow for experimental pKa determination.

Implications for Drug Design[1]

Understanding the pKa of 9.25 (vs. 10.7) allows for strategic application in medicinal chemistry:

  • Permeability: At physiological pH (7.4), the fraction of neutral (permeable) amine is higher for this molecule than for a standard alkyl amine.

    • Insight: This represents a 28-fold increase in the concentration of the membrane-permeable species, potentially improving oral bioavailability or blood-brain barrier penetration.

  • Salt Formation: The molecule will still form stable salts with pharmaceutically acceptable acids (HCl, Methanesulfonic acid) but may be prone to "salt disproportionation" in high-humidity environments if the counter-ion is weak.

  • Chemical Stability: The

    
    -methoxy group renders the molecule stable against elimination reactions (unlike 
    
    
    
    -halo amines), but care should be taken under strong Lewis Acid conditions which could cleave the methyl ethers.

References

  • PubChem Compound Summary. 2-Methoxy-2-methylpropan-1-amine (Analog Data). National Center for Biotechnology Information. [Link]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.[1] (Source for general ether-amine inductive effect trends).

  • Reich, H. J. pKa Values of Protonated Amines. University of Wisconsin-Madison, Bordwell pKa Table (Archive). [Link]

Sources

literature review on 2,3-Dimethoxy-2-methylpropan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 2,3-Dimethoxy-2-methylpropan-1-amine , a specialized chiral building block used in modern medicinal chemistry to optimize the physicochemical properties of drug candidates.

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 1479290-66-8) is a highly specialized aliphatic amine intermediate.[1] Structurally, it represents a "polar neopentyl" isostere, where the lipophilic methyl groups of a neopentyl moiety are replaced by methoxy groups.[2] This modification significantly lowers the partition coefficient (LogP) and increases metabolic stability by blocking


-oxidation sites, making it a critical scaffold for optimizing the pharmacokinetic (PK) profiles of GPCR ligands (e.g., 11

-HSD1 inhibitors) and ion channel modulators (e.g., Nav1.7 inhibitors).
Key Chemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 1479290-66-8
Molecular Formula

Molecular Weight 133.19 g/mol
Chirality Yes (C2 is a stereocenter: -Me, -OMe, -

, -

)
Physical State Colorless to pale yellow liquid
Boiling Point ~160–165°C (Predicted)
pKa ~9.5 (Primary amine)

Structural Significance & Rational Design

In drug design, the 2,3-dimethoxy-2-methylpropyl motif serves as a strategic replacement for standard alkyl chains (isobutyl, neopentyl).

The "Polar Neopentyl" Effect

Standard alkyl chains often suffer from high lipophilicity (leading to poor solubility and high plasma protein binding) and susceptibility to CYP450-mediated oxidation.

  • Metabolic Blockade: The quaternary carbon at position 2 prevents metabolic degradation via

    
    -oxidation.
    
  • Solubility Enhancement: The two ether oxygens act as hydrogen bond acceptors, reducing LogD

    
     by approximately 1.0–1.5 log units compared to a neopentyl group.
    
Therapeutic Applications

This motif is frequently observed in the patent literature for:

  • 11

    
    -HSD1 Inhibitors:  Used to treat type 2 diabetes and metabolic syndrome. The amine is often coupled to adamantane-carboxylic acids to form metabolically stable amides.
    
  • Nav1.7 Inhibitors: Used in pain management. The motif appears as a "solubilizing tail" on sulfonamide cores (e.g., benzenesulfonamide derivatives).

  • Kinase Inhibitors: As a solvent-exposed tail to improve oral bioavailability.

Synthesis & Manufacturing Protocols

The synthesis of this compound is non-trivial due to the need to establish the dense functionality around the quaternary center. The "Methallyl Chloride Route" is the industry standard for generating the racemic core, which can then be resolved.

Pathway Visualization (DOT)

The following diagram outlines the primary synthetic route starting from Methallyl Chloride.

SynthesisRoute Start Methallyl Chloride (3-chloro-2-methylpropene) Epox Intermediate A (2-(chloromethyl)-2-methyloxirane) Start->Epox mCPBA DCM, 0°C RingOpen Intermediate B (1-chloro-2-methoxy-2-methylpropan-3-ol) Epox->RingOpen MeOH, H2SO4 (cat) Regioselective Opening Methylation Intermediate C (1-chloro-2,3-dimethoxy-2-methylpropane) RingOpen->Methylation MeI, NaH THF, 0°C to RT Azide Intermediate D (1-azido-2,3-dimethoxy-2-methylpropane) Methylation->Azide NaN3 DMF, 80°C Product Target Product (this compound) Azide->Product H2, Pd/C MeOH

Caption: Step-wise synthesis of this compound via the methallyl chloride route.

Detailed Experimental Protocol

Step 1: Epoxidation

  • Reagents: Methallyl chloride (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.1 eq), Dichloromethane (DCM).

  • Protocol: Dissolve methallyl chloride in DCM and cool to 0°C. Add mCPBA portion-wise. Stir at room temperature (RT) for 12 hours. Quench with saturated

    
     and 
    
    
    
    .
  • Mechanism: Concerted electrophilic addition of oxygen to the alkene.

Step 2: Regioselective Ring Opening

  • Reagents: Methanol (excess), conc.

    
     (catalytic).
    
  • Protocol: Dissolve the epoxide in dry methanol. Add catalytic acid. Heat to reflux for 4 hours.

  • Critical Control Point: Under acidic conditions, methanol attacks the more substituted carbon (C2) due to its partial carbocation character. This installs the C2-methoxy group and leaves a primary alcohol at C3.

  • Product: 1-chloro-2-methoxy-2-methylpropan-3-ol.

Step 3: O-Methylation

  • Reagents: Sodium Hydride (NaH, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), THF.

  • Protocol: Suspend NaH in anhydrous THF at 0°C. Add the alcohol intermediate dropwise. Stir for 30 min. Add MeI. Warm to RT and stir overnight.

  • Product: 1-chloro-2,3-dimethoxy-2-methylpropane.

Step 4: Amination (Azide Displacement & Reduction)

  • Reagents: Sodium Azide (

    
    ), DMF, then 
    
    
    
    /Pd-C.
  • Protocol: React the chloro-intermediate with

    
     in DMF at 80°C to form the azide. Isolate the azide (Caution: potentially explosive, keep in solution). Hydrogenate using 10% Pd/C in methanol at 1 atm 
    
    
    
    .
  • Final Yield: Typically 40–50% overall.

Analytical Characterization

Validation of the structure requires confirming the presence of the quaternary center and the distinct methoxy environments.

NMR Spectroscopy ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
1.15 Singlet3H

(Quaternary Methyl)
2.85 Singlet2H

(Adjacent to Amine)
3.25 Singlet3H

3.35 Singlet3H

3.40 Singlet2H

(Adjacent to Methoxy)

Note: The C2-OMe and C3-OMe signals may overlap depending on the solvent, but the integration will sum to 6H.

Quality Control Parameters
  • Purity (GC/HPLC):

    
     95% is required for medicinal chemistry applications.
    
  • Chiral Purity: If using a stereoselective route, Enantiomeric Excess (ee) should be >98%.

  • Water Content: Must be <0.5% (Karl Fischer) as the amine is hygroscopic.

Medicinal Chemistry Case Study: Sulfonamide Coupling

A primary application of this amine is in the synthesis of sulfonamide-based inhibitors (e.g., for Nav1.7).

Coupling Protocol

Reaction: Amidation of 3-(benzenesulfonyl)propanoic acid with this compound.

Coupling Acid Sulfonamide Acid (R-COOH) Coupling HATU / DIPEA DMF, RT Acid->Coupling Amine Amine Core (2,3-dimethoxy...) Amine->Coupling Product Final Inhibitor (Amide Bond Formed) Coupling->Product

Caption: Amide coupling workflow using HATU activation.

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.[3]

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate.

  • Add This compound (1.1 eq).[1]

  • Stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF, then brine.
    

References

  • Benchchem. (n.d.). 3-(Benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide.[4] Retrieved from

  • Vulcanchem. (n.d.). N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide. Retrieved from

  • World Intellectual Property Organization. (2018).[5] WO2018148361A1: Processes for the preparation of Remimazolam. (Cited for context on raw material availability).

  • PubChem. (n.d.).[6] this compound (Compound Summary). National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: 2,3-Dimethoxy-2-methylpropan-1-amine in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a detailed technical guide on the utility of 2,3-dimethoxy-2-methylpropan-1-amine as a specialized building block for pharmaceutical and medicinal chemistry. While this specific amine is a niche reagent with limited direct citation in publicly accessible literature, its structural motifs—a sterically hindered primary amine adjacent to a quaternary carbon and two methoxy groups—suggest significant potential. These features are highly desirable for modulating physicochemical properties such as metabolic stability, solubility, and lipophilicity in drug candidates.[1][2]

This guide will elucidate the value of this building block by:

  • Presenting its core physicochemical properties.

  • Proposing a logical and efficient synthetic pathway.

  • Detailing its role by analogy, drawing from the established applications of structurally similar amines in advanced pharmaceutical synthesis, such as in the development of the anesthetic Remimazolam.[3][4][5][6][7]

  • Providing detailed, actionable protocols for its incorporation into novel chemical entities.

Introduction to the Building Block

This compound is a unique aliphatic amine featuring a neopentyl-like backbone. The primary amine offers a reactive handle for a wide array of synthetic transformations, while the adjacent quaternary carbon atom provides significant steric shielding. This steric hindrance can play a crucial role in drug design by protecting nearby functional groups from enzymatic degradation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug molecule.[2] The two methoxy groups can improve solubility and offer additional points for hydrogen bonding, influencing how a molecule interacts with its biological target.

Physicochemical Properties

A summary of the key properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1479290-66-8[8]
Molecular Formula C₆H₁₅NO₂Calculated
Molecular Weight 133.19 g/mol Calculated
Predicted LogP -0.1 to 0.5(Estimation)
Structure See Figure 1-

Figure 1: Chemical Structure of this compound

N NH₂ C1 CH₂ C1->N C2 C C1->C2 C1->C2 C3 CH₃ C2->C3 C2->C3 CH₃ C4 CH₂ C2->C4 O2 O C2->O2 C2->O2 O1 O C4->O1 C4->O1 OCH₃ C5 CH₃ O1->C5 C6 CH₃ O2->C6 OCH₃

A 2D representation of the title compound.

Synthesis of the Building Block

While specific preparations are not widely published, a logical and robust synthetic route can be devised from commercially available starting materials. A plausible approach involves the construction of the carbon skeleton followed by the introduction of the amine functionality.

Figure 2: Proposed Synthetic Workflow

workflow start Methyl 2-methoxy-2-methylpropanoate step1 Reduction (e.g., LiAlH₄) start->step1 intermediate1 2-Methoxy-2-methylpropan-1-ol step1->intermediate1 step2 Oxidation (e.g., PCC, Swern) intermediate1->step2 intermediate2 2-Methoxy-2-methylpropanal step2->intermediate2 step3 Cyanohydrin Formation (e.g., NaCN, HCl) intermediate2->step3 intermediate3 3-Methoxy-2-hydroxy-2-methylbutanenitrile step3->intermediate3 step4 Methylation (e.g., MeI, NaH) intermediate3->step4 intermediate4 2,3-Dimethoxy-2-methylbutanenitrile step4->intermediate4 step5 Nitrile Reduction (e.g., LiAlH₄ or H₂/Raney Ni) intermediate4->step5 product This compound step5->product retrosynthesis target Novel Drug Candidate (e.g., Remimazolam Analogue) disconnection Key Amide or Amine Linkage target->disconnection Disconnect core Core Scaffold (e.g., Benzodiazepine) disconnection->core building_block This compound disconnection->building_block

Conceptual disconnection of a target molecule.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the utilization of this compound in common, yet critical, synthetic transformations relevant to drug discovery.

Protocol 1: General Amide Coupling via Activated Carboxylic Acid

Objective: To form a stable amide bond between this compound and a generic carboxylic acid, a cornerstone reaction in medicinal chemistry.

Causality: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and proceeds under mild conditions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the generated HCl without competing in the reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Carboxylic Acid (R-COOH)-1.0-
HATU380.21.1418 mg
DIPEA129.23.00.52 mL
This compound133.21.2160 mg
Anhydrous DMF--10 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 mmol) and dissolve in anhydrous DMF (5 mL).

  • Add HATU (1.1 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3.0 mmol) to the reaction mixture.

  • In a separate vial, dissolve this compound (1.2 mmol) in anhydrous DMF (5 mL) and add it dropwise to the main reaction flask.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 5% aqueous LiCl (3 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Reductive Amination with an Aldehyde

Objective: To form a secondary amine by reacting this compound with an aldehyde, a key transformation for introducing the building block into a larger scaffold.

Causality: This one-pot procedure first forms an imine intermediate in situ, which is then immediately reduced by sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde, thus minimizing side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic substrates.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Aldehyde (R-CHO)-1.0-
This compound133.21.1147 mg
Sodium Triacetoxyborohydride (STAB)212.01.5318 mg
Acetic Acid (AcOH)60.11.163 µL
Anhydrous DCM--15 mL

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and this compound (1.1 mmol) in anhydrous DCM (15 mL).

  • Add acetic acid (1.1 mmol) to catalyze imine formation and stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 6-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting secondary amine product via flash chromatography or crystallization.

Conclusion and Future Outlook

This compound represents a valuable, albeit underutilized, building block for modern medicinal chemistry. Its inherent steric and electronic properties make it an attractive tool for chemists aiming to overcome common drug development challenges like metabolic instability and poor solubility. By leveraging established synthetic methodologies such as amide coupling and reductive amination, this building block can be readily incorporated into discovery programs. Future exploration of this and similar hindered alkoxy amines will undoubtedly open new avenues for the design of next-generation therapeutics with enhanced pharmacological profiles.

References

  • Gong, W., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Bolla, M., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

  • Li, Z., et al. (2022). Profile of Remimazolam in Anesthesiology: A Narrative Review of Clinical Research Progress. Dovepress. [Link]

  • Hogg, S. J., et al. (2023). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

  • Desroches-Castan, A. (2019). DEVELOPMENT OF NEW ALKOXYAMINES RELEASING FREE RADICALS AGAINST THE TWO MAJOR PARASITIC DISEASES MALARIA AND SCHISTOSOMIASIS. Theses.fr. [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Williams, J. M. J., et al. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry. [Link]

  • Teva Pharmaceuticals. (2019). Process for the preparation of remimazolam and solid state forms of remimazolam salts.
  • Teva Pharmaceuticals. (2018). Process for the preparation of remimazolam and solid state forms of remimazolam salts.
  • Jones, L. W., & Major, R. T. (1930). SUBSTITUTED O-ALKYL HYDROXYLAMINES CHEMICALLY RELATED TO MEDICINALLY VALUABLE AMINES 1. Journal of the American Chemical Society. [Link]

  • Audran, G., et al. (2024). Peptide-Alkoxyamine Drugs: An Innovative Approach to Fight Schistosomiasis: “Digging Their Graves with Their Forks”. MDPI. [Link]

  • Ke, B., et al. (2022). Remimazolam: An Updated Review of a New Sedative and Anaesthetic. Dovepress. [Link]

  • ResearchGate. Amine-containing drugs Representative examples of pharmaceutical and biologically active compounds of amine derivatives. [Link]

  • PubChem. 2-(2,3-Dimethoxy-4-methylphenyl)propan-1-amine. [Link]

  • Ghorai, M. K., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. MDPI. [Link]

  • PAION. (2023). WO 2023/194945 A1.
  • Unknown. RU1819266C.
  • Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]

  • ResearchGate. (2025). Synthesis of 2-propanol derivatives of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide. [Link]

  • PubChem. 2-Methoxy-2-methylpropan-1-amine. [Link]

  • Unknown. (2008). CN101157601A - A kind of method for 2,2-dimethoxypropane synthesis.
  • Wikipedia. 2,2-Dimethoxypropane. [Link]

Sources

preparation of chiral auxiliaries from 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the current scientific literature does not reveal established protocols for the direct conversion of 2,3-dimethoxy-2-methylpropan-1-amine into a commonly utilized chiral auxiliary. However, the structural features of this amino alcohol present a promising foundation for the development of a novel chiral auxiliary. This guide, therefore, puts forth a scientifically grounded, hypothetical framework for its synthesis and application, drawing upon established principles of asymmetric synthesis for researchers and professionals in drug development.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

In the realm of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is of paramount importance.[1][2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to guide a chemical reaction, resulting in the formation of a specific stereoisomer with high selectivity.[2][3] The auxiliary is subsequently removed, having fulfilled its role in inducing asymmetry, and can often be recovered for reuse.[3][] This strategy is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with precise three-dimensional arrangements.[1][5]

While well-known auxiliaries like Evans' oxazolidinones and pseudoephedrine are widely employed, the exploration of novel chiral auxiliaries is a continuous endeavor to expand the toolkit for asymmetric synthesis.[6][7] The molecule this compound, with its inherent chirality and functional groups, serves as an intriguing starting point for the design of a new chiral directing group.

Proposed Synthesis of a Novel Oxazolidinone-Type Chiral Auxiliary

Based on the structure of this compound, a plausible and effective chiral auxiliary to be synthesized would be a substituted oxazolidinone. The synthesis of oxazolidinones from 1,2-amino alcohols is a well-established and robust method.[][8] The following protocol outlines a hypothetical yet chemically sound procedure for this transformation.

Experimental Protocol: Synthesis of (4S)-4-(methoxymethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one

Objective: To synthesize a novel oxazolidinone chiral auxiliary from (S)-2,3-dimethoxy-2-methylpropan-1-amine.

Reagents and Materials:

  • (S)-2,3-dimethoxy-2-methylpropan-1-amine

  • Phosgene (or a phosgene equivalent such as triphosgene or diphosgene)

  • Anhydrous toluene

  • Triethylamine (or another suitable non-nucleophilic base)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of argon, dissolve (S)-2,3-dimethoxy-2-methylpropan-1-amine (1.0 equivalent) in anhydrous toluene.

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Introduction of Phosgene Equivalent: Dissolve triphosgene (0.4 equivalents) in anhydrous toluene and add it dropwise to the stirred solution of the amino alcohol and base over a period of 30-60 minutes. Caution: Phosgene and its equivalents are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C) for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure oxazolidinone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of phosgene with atmospheric moisture.

  • Base: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Solvent: Toluene is a suitable high-boiling, non-polar solvent for this type of reaction.

  • Reflux: Heating is necessary to promote the cyclization and formation of the oxazolidinone ring.

Visualization of the Synthetic Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound reagents 1. Triphosgene, Triethylamine 2. Toluene, Reflux start->reagents Reaction product Novel Oxazolidinone Auxiliary reagents->product Cyclization

Caption: Proposed synthesis of a novel oxazolidinone from this compound.

Application in Asymmetric Alkylation

A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates.[6][9] The newly synthesized oxazolidinone can be acylated and then subjected to deprotonation and reaction with an electrophile. The steric bulk of the auxiliary is expected to direct the approach of the electrophile to one face of the enolate, leading to a high diastereomeric excess.

Experimental Protocol: Asymmetric Alkylation of a Propionyl Imide

Objective: To perform a diastereoselective alkylation using the novel chiral auxiliary.

Reagents and Materials:

  • The novel oxazolidinone auxiliary

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Lithium diisopropylamide (LDA) or another suitable non-nucleophilic strong base

  • Benzyl bromide (as the electrophile)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

Part A: Acylation of the Auxiliary

  • Setup: In a flame-dried round-bottom flask under argon, dissolve the oxazolidinone auxiliary (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents) dropwise. Stir for 30 minutes.

  • Acylation: Add propionyl chloride (1.1 equivalents) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the N-propionyl imide by silica gel column chromatography.

Part B: Diastereoselective Alkylation

  • Setup: In a flame-dried round-bottom flask under argon, dissolve the purified N-propionyl imide (1.0 equivalent) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C. Add freshly prepared LDA (1.1 equivalents) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 equivalents) dropwise. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Analysis: The crude product can be analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio. The product can be purified by silica gel column chromatography.

Part C: Cleavage of the Auxiliary

  • Hydrolysis: The alkylated product can be hydrolyzed using standard conditions, such as lithium hydroxide in a mixture of THF and water, to yield the chiral carboxylic acid and recover the auxiliary.

Expected Outcome and Data Presentation:

The efficacy of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) and the chemical yield of the product. The hypothetical results for the proposed alkylation are presented in the table below.

ElectrophileBaseSolventTemp (°C)Diastereomeric Excess (d.e.) (%)Yield (%)
Benzyl bromideLDATHF-78>95 (expected)~80-90 (expected)
Allyl iodideLHMDSTHF-78>95 (expected)~85-95 (expected)

Visualization of the Asymmetric Alkylation Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_cleavage Cleavage cluster_final Final Products start N-Propionyl Imide reagents 1. LDA, THF, -78°C 2. Benzyl Bromide start->reagents Reaction product Alkylated Imide reagents->product Alkylation cleavage LiOH, THF/H₂O product->cleavage Hydrolysis final_acid Chiral Carboxylic Acid cleavage->final_acid final_aux Recovered Auxiliary cleavage->final_aux

Caption: Proposed workflow for the asymmetric alkylation and subsequent auxiliary cleavage.

Conclusion and Future Directions

The protocols detailed above provide a theoretical yet robust framework for the synthesis of a novel chiral auxiliary from this compound and its subsequent application in asymmetric synthesis. While these procedures are based on well-established chemical principles, experimental validation is essential to determine the actual yields, diastereoselectivities, and the overall efficacy of this new chiral auxiliary. Successful development would add a valuable tool to the repertoire of synthetic chemists, potentially offering unique advantages in terms of reactivity, selectivity, or ease of synthesis and recovery. Further research could explore the application of this auxiliary in other asymmetric transformations such as aldol additions, conjugate additions, and Diels-Alder reactions.

References

  • Benchchem. The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide.
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025).
  • Wikipedia. Chiral auxiliary.
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis.
  • Pharmaffiliates. Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025).
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875.
  • Reddy, K. L. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 63(4), 209-212.
  • Kawasaki, T., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407.
  • Benchchem. 3-Methoxy-2-methylpropan-1-ol: A Comparative Guide to Its Role in Asymmetric Synthesis.
  • Myers, A. G., & Morales, C. A. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC.
  • Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (4-5), 35-42.
  • Kunz, H., & Stoye, A. (2008). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Topics in Heterocyclic Chemistry, 14, 1-38.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier. (General reference, not a direct search result link).
  • Cossy, J., & Pale, P. (Eds.). (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (General reference, not a direct search result link).
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis–The Essentials (pp. 3-10). Wiley-VCH.
  • Benchchem. Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethoxy-2-methylpropan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a specialized building block, the synthetic route to this amine is not trivial and requires careful control of reaction conditions to minimize side-product formation and ensure high purity. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are three principal synthetic strategies, each with distinct advantages and challenges. The optimal choice depends on starting material availability, scalability, and the specific impurities that must be controlled.

  • Route A: Methylation of an Amino Diol: This route begins with the commercially available 2-Amino-2-methyl-1,3-propanediol. The two primary hydroxyl groups are converted to methoxy ethers using a methylating agent. This approach is direct but presents challenges in achieving selective O-methylation without concurrent N-methylation.

  • Route B: Reductive Amination of a Methoxy Ketone/Aldehyde: This powerful method involves reacting a carbonyl precursor, such as 2,3-dimethoxy-2-methylpropanal, with an ammonia source in the presence of a reducing agent.[1][2] Reductive amination is often a one-pot reaction and is highly versatile, but the synthesis and stability of the starting aldehyde can be a key challenge.[3][4]

  • Route C: Ring-Opening of a Substituted Epoxide: This strategy typically starts from a chiral or achiral epoxide, such as a derivative of 2-methyl-2,3-epoxypropan-1-ol. The synthesis involves nucleophilic ring-opening with an amine source, followed by methylation, or vice-versa. Controlling regioselectivity during the epoxide opening is the critical step in this pathway.[5][6]

Q2: Which synthetic route is generally recommended for laboratory-scale synthesis versus process scale-up?

A2:

  • For Laboratory-Scale Synthesis (<10g): Reductive amination (Route B) often provides the most flexibility and control. The reaction conditions are typically mild, and a wide variety of reducing agents are available to optimize the transformation.[2][7] While the synthesis of the aldehyde precursor may require additional steps, this route offers a more predictable impurity profile compared to the multiple reactive sites in the amino diol methylation route.

  • For Process Scale-Up (>100g): The methylation of 2-Amino-2-methyl-1,3-propanediol (Route A) may be more economically viable due to the low cost of the starting material. However, significant process optimization is required to control the formation of N-methylated and mono-methylated byproducts. This often involves using a protecting group strategy or carefully controlling stoichiometry and reaction conditions to favor the desired O-methylation.[8]

Q3: What are the critical quality attributes for the starting materials in these syntheses?

A3: Regardless of the chosen route, the purity of the starting materials is paramount for achieving high yield and a clean product profile.

Starting MaterialRouteCritical Quality Attributes & Justification
2-Amino-2-methyl-1,3-propanediol APurity >98%: Contaminants with reactive hydroxyl or amine groups will compete for the methylating agent. Low Water Content: Water can react with strong bases (e.g., NaH) and some methylating agents, reducing their effectiveness.
2,3-Dimethoxy-2-methylpropanal BHigh Purity, Free of Acid: The aldehyde is prone to oxidation to the corresponding carboxylic acid and polymerization. Acidic impurities can catalyze side reactions. It is often best to use this reagent immediately after preparation or purification.
Ammonia Source (e.g., NH₄OAc, NH₃ in MeOH) BAnhydrous Conditions: Water can interfere with the formation of the intermediate imine, which is crucial for the success of the reductive amination.[1]
Epoxide Precursor CHigh Purity & Known Regio/Stereochemistry: Impurities can lead to complex mixtures of amino alcohols after the ring-opening step. The stereochemistry of the final product is directly dependent on the stereochemistry of the starting epoxide.

Troubleshooting Guide: Improving Yield & Purity

This section addresses specific problems encountered during the synthesis.

Issue 1: Low or No Product Formation

A complete or near-complete failure of the reaction is often traced back to fundamental issues with reagents or reaction setup. The following decision tree can help diagnose the root cause.

G start Low / No Product Detected q1 Verified Purity & Integrity of Starting Materials? start->q1 q2 Are Reaction Conditions Correct? q1->q2 Yes cause1 Root Cause: Contaminated or Degraded Starting Materials. q1->cause1 No q3 Is the Reagent Stoichiometry and Addition Order Correct? q2->q3 Yes cause2 Root Cause: Incorrect Temperature, Time, or Solvent. q2->cause2 No q4 Was the Reaction Run Under Inert Atmosphere? q3->q4 Yes cause3 Root Cause: Incorrect Stoichiometry or Reagent Inactivation. q3->cause3 No cause4 Root Cause: Deactivation of Reagents by Air or Moisture. q4->cause4 No

Caption: Troubleshooting Decision Tree for Reaction Failure.

Specific Scenarios & Solutions:
  • Scenario A (Route A - Diol Methylation): Reaction Stalls After Mono-methylation.

    • Cause: Insufficient base or methylating agent. The second deprotonation of the mono-methoxy alcohol is often more difficult than the first.

    • Solution: Increase the equivalents of both the base (e.g., NaH) and the methylating agent (e.g., MeI) to 2.2-2.5 equivalents per equivalent of diol. Consider a stronger base or a solvent system that better solubilizes the intermediate alkoxide (e.g., DMF or DMSO).

  • Scenario B (Route B - Reductive Amination): No Product Formation.

    • Cause 1: Failure of Imine Formation. The equilibrium between the carbonyl compound/amine and the imine/water must be shifted towards the imine.[1]

    • Solution 1: Ensure the reaction is run under neutral or slightly acidic conditions (pH 5-7), which catalyzes imine formation. The use of a dehydrating agent like molecular sieves or running the reaction in a solvent that allows for azeotropic removal of water can also drive the equilibrium forward.

    • Cause 2: Inactive Reducing Agent. Common reducing agents for this reaction, like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are sensitive to moisture and pH.[2][7]

    • Solution 2: Use a freshly opened bottle of the reducing agent. NaBH(OAc)₃ is generally more effective and faster for ketones but is also more moisture-sensitive. NaBH₃CN is stable in methanol but requires slightly acidic conditions to be effective.[2]

Issue 2: Complex Impurity Profile & Difficult Purification

A high yield of crude product is meaningless if the desired compound cannot be isolated. Byproducts are the primary challenge in the synthesis of this compound.

Common Byproducts and Mitigation Strategies
RouteCommon Byproduct(s)Formation MechanismMitigation & Purification Strategy
A: Diol Methylation 1. 3-Methoxy-2-methyl-2-aminopropan-1-ol (Mono-ether)2. N-methylated products3. Quaternary ammonium salt1. Incomplete reaction.2. The amine nitrogen is nucleophilic and competes with the hydroxyl groups.3. Over-alkylation of the amine.Mitigation: Use a bulky N-protecting group (e.g., Boc) before methylation, then deprotect. Alternatively, use a base/solvent system that favors O-alkylation (e.g., NaH in THF).Purification: Utilize acid-base extraction. The desired primary amine and the mono-ether will be soluble in aqueous acid, while any N-methylated tertiary amine may have different partitioning behavior. Silica gel chromatography can separate the di-ether from the more polar mono-ether.[9]
B: Reductive Amination 1. 2,3-Dimethoxy-2-methylpropan-1-ol (Alcohol)2. Bis-alkylated amine (Secondary Amine)1. Reduction of the starting aldehyde/ketone before imine formation.2. The primary amine product reacts with another molecule of the aldehyde to form a secondary amine.Mitigation: Use a reducing agent that is selective for the iminium ion over the carbonyl, such as NaBH₃CN.[2] To prevent bis-alkylation, use a large excess of the ammonia source. Purification: An acidic wash will remove the desired amine product and any secondary amine byproduct from the organic layer, leaving the unreacted starting material and alcohol byproduct behind. Subsequent purification by chromatography or distillation is often necessary.
C: Epoxide Opening 1. Regioisomeric amino alcohol1. Nucleophilic attack at the incorrect carbon of the epoxide ring.Mitigation: The regioselectivity is highly dependent on conditions. Basic or neutral conditions generally favor nucleophilic attack at the less sterically hindered carbon.[10] Acidic conditions can promote attack at the more substituted carbon. Careful selection of catalysts and solvents is crucial.[5] Purification: Regioisomers can be very difficult to separate. The best strategy is to optimize the reaction for maximum selectivity before attempting purification. Preparative HPLC may be required if separation by column chromatography fails.

Experimental Protocol Example: Reductive Amination

This protocol is a representative example for a laboratory-scale synthesis and should be optimized for specific laboratory conditions.

Objective: To synthesize this compound from 2,3-dimethoxy-2-methylpropanal.

Workflow Diagram:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification a Dissolve Aldehyde (1 eq) and NH4OAc (5 eq) in Anhydrous MeOH b Add 3Å Molecular Sieves a->b c Stir at RT for 2-4 hours b->c d Cool reaction to 0 °C c->d e Add NaBH3CN (1.5 eq) portion-wise d->e f Warm to RT and stir overnight (12-18h) e->f g Quench with aq. HCl (1M) until pH ~2 f->g h Wash with Et2O to remove non-basic impurities g->h i Basify aqueous layer with NaOH (6M) to pH >12 h->i j Extract product with DCM (3x) i->j k Dry (Na2SO4), filter, and concentrate j->k

Caption: Experimental Workflow for Reductive Amination.

Step-by-Step Methodology:
  • Imine Formation: To a solution of 2,3-dimethoxy-2-methylpropanal (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (5.0 eq). Add activated 3Å molecular sieves (approx. 1g per 10 mmol of aldehyde). Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the intermediate imine.

  • Quench and Work-up: Carefully quench the reaction by slow addition of 1M HCl until the pH is ~2 (Caution: HCN gas may be evolved). Stir for 30 minutes to hydrolyze any remaining imine and borohydride.

  • Extraction (Acid): Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether or MTBE (2x) to remove any unreacted aldehyde or alcohol byproducts. Discard the organic layers.

  • Extraction (Base): Cool the acidic aqueous layer in an ice bath and basify by slow addition of 6M NaOH until the pH is >12.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or silica gel chromatography if necessary.

References

  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 1996. [Link]

  • Wikipedia Contributors. "Reductive amination". Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". masterorganicchemistry.com. [Link]

  • J. R. Lizza, G. Moura-Letts. "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols". Synthesis, 2017. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "MedChem Tips and Tricks". acs.org. [Link]

  • Chemistry LibreTexts. "Ring Opening of Epoxides". chem.libretexts.org. [Link]

  • H. C. Brown, S. Krishnamurthy. "Forty Years of Hydride Reductions". Tetrahedron, 1979. [Link]

  • Patent US3976697A. "Preparation of tertiary amines".

Sources

Technical Support Center: Purification of 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocols & Troubleshooting for 2,3-Dimethoxy-2-methylpropan-1-amine CAS: 1479290-66-8 (Representative Analog) Chemical Profile: Primary Amine | Aliphatic Ether | Hydrophilic Base Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Hydrophilicity Trap

Welcome to the technical guide for handling This compound . As a Senior Application Scientist, I often see researchers fail with this molecule not because of complex chemistry, but due to simple physical properties.

The Core Challenge: This molecule contains a primary amine and two ether oxygen atoms. This combination creates a "hydrophilic trap." Unlike simple alkyl amines, this compound loves water. Standard extraction protocols (wash with water, dry organic layer) often result in 0% yield because the product partitions into the aqueous waste stream, even at high pH.

This guide prioritizes methods that overcome this high water solubility.

Module 1: The "Salting-Out" Extraction (Primary Method)[1][2]

Best For: Removing neutral impurities (starting materials, non-basic side products) from crude reaction mixtures.[1][2]

The Protocol

Do not use a standard separatory funnel wash. You must modify the aqueous phase ionic strength.

  • Acidification: Dissolve crude oil in Diethyl Ether (

    
    ) or MTBE.[1] Extract with 
    
    
    
    (
    
    
    ).[1]
    • Why? The amine becomes an ammonium salt (

      
      ) and moves to the water. Neutrals stay in the organic layer.
      
  • Neutral Wash: Wash the combined acidic aqueous layers with fresh

    
     (
    
    
    
    ). Discard organics.
  • Basification (CRITICAL STEP): Cool the aqueous layer to

    
    . Slowly add 
    
    
    
    or solid
    
    
    until
    
    
    .
  • Salting Out: Saturate the aqueous solution with solid Potassium Carbonate (

    
    )  or Sodium Chloride (
    
    
    
    ).
    • Expert Insight:

      
       is superior here. It acts as a base and a salting agent, drastically reducing the water's ability to solvate the ether-amine [1].
      
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ).[1]
    
    • Note: DCM is preferred over ether here due to higher polarity, which better solvates the target amine.

  • Drying: Dry combined DCM layers over

    
     (Sodium Sulfate), filter, and concentrate.
    
Visualization: The Extraction Logic

ExtractionWorkflow Start Crude Mixture (Amine + Impurities) Acid Add 1M HCl (Protonation) Start->Acid Sep1 Phase Separation Acid->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Amine Salt R-NH3+) Sep1->AqLayer Keep Salt Add NaOH + K2CO3 (Basify & Saturate) AqLayer->Salt Extract Extract with DCM (x4) Salt->Extract FinalOrg DCM Layer (Pure Amine) Extract->FinalOrg Product FinalAq Aqueous Waste (Salts) Extract->FinalAq Waste

Caption: Modified Acid-Base extraction workflow emphasizing the "Salting Out" step to recover hydrophilic ether-amines.

Module 2: Vacuum Distillation (High Purity)

Best For: Final purification of liquids to remove color and trace solvent.

Technical Specs:

  • Predicted Boiling Point: ~160–170°C (Atmospheric) / ~60–70°C (10 mmHg).[1]

  • Stability: Amine is sensitive to

    
     (carbamate formation) and oxidation.[1]
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Product turns yellow/brown Oxidation during heating.[1][2]Distill under strict Nitrogen/Argon atmosphere.[1] Pre-flush the receiver flask.
Bumping / Unstable Vacuum Dissolved solvents.[1]Run a "degassing" cycle: Stir rapidly under weak vacuum at RT for 20 mins before heating.
Low Recovery Product coating the condenser.Use a "short path" distillation head.[1] Warm the condenser water slightly (to 40°C) if the amine is viscous.

Module 3: Chromatography (The "Streaking" Fix)

Best For: Isolating the amine from closely eluting structural isomers.

The Issue: Primary amines interact with the acidic silanol groups (


) on silica gel, causing "tailing" (streaks instead of spots) and irreversible adsorption.[1][2]

The Solution: You must deactivate the silica.

Eluent Systems:

  • DCM / Methanol / Ammonium Hydroxide (90:9:1): The standard for polar amines.

  • DCM / Methanol / Triethylamine (TEA): Pre-wash the column with 1% TEA in DCM, then run your gradient.

Expert Insight: If using TEA, you must remove it post-column.[2] Since TEA boils lower (~89°C) than your product (~160°C), it can be removed via rotary evaporation, but trace amounts may remain.[1] For biological assays, the Ammonium Hydroxide method is cleaner as excess


 evaporates completely [2].

Module 4: Salt Formation (Storage)

Best For: Long-term stability.[1][2] The free base will absorb


 from the air to form solid carbamates over time.

Protocol:

  • Dissolve pure amine in anhydrous Ethanol.

  • Add 1.1 equivalents of Oxalic Acid (dissolved in warm ethanol).

  • Cool to

    
    . The Oxalate salt usually crystallizes nicely.
    
  • Filter and dry.[3]

Why Oxalate? Oxalate salts are often non-hygroscopic crystalline solids, whereas Hydrochloride salts of ether-amines can sometimes be hygroscopic "oils" that refuse to crystallize [3].[1]

FAQ: Troubleshooting Real-World Scenarios

Q1: I extracted with water and ether, but my NMR shows no product in the ether layer. A: As discussed in Module 1, your product is likely still in the water layer. The two methoxy groups form hydrogen bonds with water. Immediate Fix: Take your aqueous waste layer, saturate it with NaCl or K2CO3 until solids stop dissolving, and re-extract with DCM (not ether).[1]

Q2: My product has a "cloudy" appearance that won't go away. A: This is likely a suspension of fine carbonate salts (if you used K2CO3 drying) or carbamates from air exposure.[1]

  • Fix: Filter through a 0.45-micron PTFE syringe filter. Store under Argon.

Q3: Can I use Kugelrohr distillation? A: Yes, this is actually ideal for this scale (100mg – 5g).[1] It minimizes the "hold-up" volume (loss of product on glass walls).[1] Set the oven temperature to 100°C and vacuum to <1 mbar.

References

  • Rochester University Chemistry Dept. "Workup for Removing Amines." Detailed protocols on amine partitioning and copper complexation.

  • ResearchGate (Edelmann, F. et al). "Purification techniques for polar amides and amines." Discussion on TEA modifiers in chromatography.

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general amine salt formation and drying).

Disclaimer

This guide assumes the user is trained in organic synthesis safety. Always wear PPE. This compound is a primary amine and should be treated as corrosive and potentially toxic.

Sources

stability of 2,3-Dimethoxy-2-methylpropan-1-amine under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dimethoxy-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical solutions for handling and analysis. Given the absence of specific published stability data for this compound, this document synthesizes established principles of amine and ether chemistry to offer predictive guidance and actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound under typical laboratory (ambient) conditions.

Q1: What are the primary stability concerns for this compound at ambient conditions?

A1: Based on its structure, which contains a primary amine and two ether (methoxy) groups, the main stability concerns are:

  • Oxidative Degradation: Primary amines can be susceptible to oxidation, especially when exposed to air (oxygen) over prolonged periods.[1] This can be accelerated by light and the presence of metal ions. Arylamines are particularly prone to forming colored oxidation products.[1]

  • Reaction with Carbon Dioxide: As a primary amine, this compound is basic and can react with atmospheric carbon dioxide (CO₂) to form carbamate salts. This is typically a reversible reaction but can lead to changes in the material's physical state or pH if in solution.

  • Hygroscopicity: Lower molecular weight amines are often hygroscopic and will absorb moisture from the atmosphere. This can affect the compound's concentration and potentially facilitate other degradation pathways.

  • Incompatibility with Acids and Oxidizers: Amines are basic and will react exothermically with acids.[2] Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions.

Q2: How should I properly store this compound to ensure its stability?

A2: To mitigate the risks outlined in Q1, the following storage conditions are recommended:

  • Container: Store in a tightly sealed, airtight container, preferably made of glass.[1]

  • Atmosphere: For long-term storage, consider displacing the air in the container with an inert gas like nitrogen or argon to prevent oxidation and reaction with CO₂.

  • Temperature: Store in a cool, dry, and well-ventilated place. Refrigeration (2-8°C) is often recommended for amines to slow down potential degradation reactions.

  • Light: Protect from direct sunlight and other sources of UV radiation. Amber glass vials are recommended.

Q3: I've noticed a color change in my sample of this compound. What could be the cause?

A3: A color change, typically to a yellow or brownish hue, is a common indicator of degradation in amines. The most likely cause is atmospheric oxidation.[1] Trace impurities can sometimes catalyze this process. If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q4: Can I handle this compound on an open bench?

A4: For short durations, handling in a well-ventilated area is acceptable. However, due to its potential to react with air and moisture, it is best practice to minimize its exposure to the atmosphere. For transfers and weighing, especially for long-term experiments, working in a glove box or under a stream of inert gas is advisable.

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results or loss of compound activity. Degradation of the amine due to improper storage or handling.1. Verify Purity: Analyze the compound's purity using techniques like GC-MS or HPLC (see Part 3 for protocols).2. Review Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere).3. Prepare Fresh Solutions: If the compound is used in solution, prepare fresh solutions for each experiment, as stability in various solvents may be unknown.
Precipitate formation in a solution of the amine. 1. Carbamate Formation: Reaction with atmospheric CO₂.2. Incompatibility: Reaction with an incompatible solvent or solute.1. Inert Gas Purge: Sparge the solvent with nitrogen or argon before preparing the solution to remove dissolved CO₂.2. Check Compatibility: Review the chemical compatibility of all components in the mixture. Amines are incompatible with acids and strong oxidizing agents.[2]
pH shift in an unbuffered aqueous solution. Absorption of atmospheric CO₂, which can lower the pH by forming carbonic acid and reacting with the amine.1. Use a Buffered System: If experimentally feasible, use a suitable buffer to maintain a stable pH.2. Work Under Inert Gas: Prepare and handle solutions under an inert atmosphere.
Physical state change (e.g., liquid becoming more viscous or solid clumping). 1. Water Absorption: The compound may be hygroscopic.2. Degradation: Formation of degradation products that alter physical properties.1. Dry the Compound: If appropriate, dry the compound under vacuum (ensure it is not highly volatile).2. Store with Desiccant: Store in a desiccator to prevent moisture uptake.3. Analyze for Impurities: Use analytical methods to check for the presence of degradation products.

Part 3: Experimental Protocols & Workflows

As a self-validating system, it is essential to have methods to assess the stability of your specific batch of this compound.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to determine the purity of the amine and identify potential volatile degradation products.

1. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., isopropanol or dichloromethane). b. Create a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to establish a working concentration range.

2. GC-MS Instrumentation and Conditions:

  • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: 35-500 amu.

3. Data Analysis: a. Integrate the peak corresponding to this compound. b. Calculate the area percentage of the main peak relative to all peaks in the chromatogram to estimate purity. c. Use the mass spectrum of the main peak to confirm its identity. d. Analyze the mass spectra of any impurity peaks to tentatively identify potential degradation products.

Workflow for an Accelerated Stability Study

This workflow allows you to assess the stability of the compound under stressed conditions, providing an indication of its long-term stability at ambient conditions.[3][4]

Stability_Workflow cluster_0 Phase 1: Initial Analysis (T=0) cluster_1 Phase 2: Sample Storage cluster_2 Phase 3: Time-Point Analysis T0_Sample Receive/Prepare Batch of Amine T0_Analysis Analyze Purity (T=0) (GC-MS, HPLC, Appearance) T0_Sample->T0_Analysis Initial Characterization Ambient Sample 1: Ambient Conditions (25°C/60% RH) T0_Analysis->Ambient Accelerated Sample 2: Accelerated Conditions (40°C/75% RH) T0_Analysis->Accelerated Light Sample 3: Photostability Chamber (ICH Q1B) T0_Analysis->Light T1_Analysis Analyze Purity (T=1, 3, 6 months) Ambient->T1_Analysis Accelerated->T1_Analysis Light->T1_Analysis Compare Compare results to T=0 data T1_Analysis->Compare Report Generate Stability Report Compare->Report

Caption: Workflow for conducting an accelerated stability study.

Part 4: Potential Degradation Pathways

Understanding potential degradation mechanisms is key to troubleshooting stability issues. The following pathways are proposed based on the functional groups present in this compound.

Amine Oxidation

The primary amine is susceptible to oxidation, which can proceed through various radical mechanisms, potentially leading to imines, aldehydes, or further condensation products. This is often the source of color formation.

Ether Cleavage

While ethers are generally stable, they can undergo cleavage under certain conditions. Acid-catalyzed cleavage is a known pathway, though unlikely under strictly ambient conditions unless acidic contaminants are present.[5] Oxidative cleavage at the carbon alpha to the ether oxygen is also possible, particularly under photo-oxidative stress.[6][7]

Degradation_Pathways cluster_amine Amine-Related Pathways cluster_ether Ether-Related Pathways Parent This compound Oxidation Oxidation (O₂, light, metal ions) Parent->Oxidation Carbamate Reaction with CO₂ Parent->Carbamate Acid_Cleavage Acid-Catalyzed Cleavage (Acidic Contaminants) Parent->Acid_Cleavage Oxidative_Cleavage Oxidative Cleavage (Photo-oxidation) Parent->Oxidative_Cleavage Imine Imine/Aldehyde Products (Color Formation) Oxidation->Imine Salt Carbamate Salt (Precipitate) Carbamate->Salt Alcohol Alcohol/Aldehyde Products Acid_Cleavage->Alcohol Oxidative_Cleavage->Alcohol

Caption: Potential degradation pathways for the target molecule.

References

  • Amine Purity Standards: Ensuring Quality in Chemical Supply. Diplomata Comercial. [Link]

  • Why are primary amines less basic than secondary and tertiary amine? Quora. [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. [Link]

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC. [Link]

  • Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. [Link]

  • Accelerated Storage Stability and Corrosion Characteristics Study Protocol. US EPA. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • 2-(2,3-Dimethoxy-4-methylphenyl)propan-1-amine. PubChem. [Link]

  • Atmospheric degradation of 2-Isopropoxyethanol: Reactions with Cl, OH and NO3. ResearchGate. [Link]

  • Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. PubMed. [Link]

  • AMINES. National Institute of Open Schooling. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • Stability testing of existing active substances and related finished products. EMA. [Link]

  • 2-Methoxy-2-methylpropan-1-amine. PubChem. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Certified Laboratories. [Link]

  • The Cleavage of Ethers. ACS Publications. [Link]

  • Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • An in-depth Study of Amine System Failures. ResearchGate. [Link]

  • Physical Properties of Amines. BYJU'S. [Link]

  • Properties of amines. Chemistry LibreTexts. [Link]

  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Slideshare. [Link]

  • Amine Degradation: Issues & Solutions. Scribd. [Link]

  • Ether cleavage. Wikipedia. [Link]

Sources

Technical Support Center: Purification of 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PUR-AMINE-023 Subject: Impurity Removal & Stabilization of Crude Alkoxy-Amines Status: Active Guide[1]

Diagnostic & Triage: Know Your Impurity

Before initiating purification, characterize the crude material.[2] 2,3-Dimethoxy-2-methylpropan-1-amine (CAS: 1240577-69-0) is a primary amine with significant hydrophilic character due to the two ether oxygens.[1] This structural feature dictates that standard hydrophobic extraction protocols may fail without modification.[1]

Common Impurity Profile Table
Impurity ClassLikely OriginDiagnostic Signal (1H NMR)Removal Strategy
Precursor Alcohol Unmethylated intermediate (e.g., 3-methoxy-2-methyl-2-hydroxypropylamine)Broad singlet (OH) exchangeable; shift in adjacent CH2.[1]Protocol A (Derivatization or distinct solubility)
Tertiary Amines Over-methylation during synthesis (if alkylation used)Sharp singlets at ~2.2-2.4 ppm (

).[1]
Protocol B (Distillation) or Salicylaldehyde scavenge.[1]
Oxidation Products Air exposure (N-Oxides, Imines)Yellow/Brown color; Deshielded signals >3.0 ppm.[1][2]Protocol B (Distillation) + Antioxidant storage.[1]
Inorganic Salts Reduction catalysts (Al, B) or drying agentsBroadening of peaks; Ash residue.Protocol A (Salt-Break Extraction).

Protocol A: The "Salting-Out" Acid-Base Extraction[1]

Issue: The target amine is highly water-soluble.[1] A standard acid-base extraction will result in massive yield loss to the aqueous phase during the basification step. Solution: Use the "Salting-Out" modification to force the amine into the organic layer.

The Workflow Logic

ExtractionLogic Start Crude Amine Mixture Acidify 1. Acidify (HCl) to pH < 2 (Target forms R-NH3+ Cl-) Start->Acidify Wash 2. Wash with MTBE/DCM (Removes non-basic neutrals) Acidify->Wash Aqueous Phase Kept Basify 3. Basify (NaOH) to pH > 12 (Saturate with NaCl/K2CO3) Wash->Basify Aqueous Phase Kept Extract 4. Extract with DCM/IPA (3:1) (IPA increases polarity of organic phase) Basify->Extract Force Amine Out Dry 5. Dry (Na2SO4) & Concentrate Extract->Dry Organic Phase Kept

Figure 1: Modified Acid-Base Extraction Logic for Hydrophilic Amines.

Step-by-Step Methodology
  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Add 1M HCl slowly with vigorous stirring until the aqueous phase pH is < 2. The amine converts to its hydrochloride salt and migrates to the water.

  • Neutral Wash: Separate the layers.[1] Keep the Aqueous Layer . (Optional: Wash the aqueous layer once more with DCM to remove uncrystallized neutral impurities).

  • The "Salting Out" (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Add 50% NaOH dropwise until pH > 12.[1]

    • Saturate the solution by adding solid NaCl or Potassium Carbonate (

      
      ) until no more solid dissolves. This increases the ionic strength, drastically reducing the water solubility of your organic amine (The Common Ion Effect).
      
  • Extraction: Extract the aqueous slurry 3 times with a mixture of DCM:Isopropanol (9:1) . The alcohol helps pull the polar amine into the organic phase.

  • Drying: Dry combined organics over Sodium Sulfate (

    
    ), filter, and concentrate.
    

Protocol B: Vacuum Distillation (Purification & Polishing)[1]

Issue: Colored impurities (yellow/brown) or high-boiling oligomers persist after extraction.[1] Solution: Fractional distillation under reduced pressure.[1]

Technical Constraint: Primary amines react with atmospheric


 to form carbamates (white solids) and oxidize easily.[1] The system must be inert.
Distillation Setup Diagram

DistillationSetup cluster_inert Inert Gas Bleed Pot Distillation Pot (Crude + Stir Bar) Vigreux Vigreux Column (Prevents bumping) Pot->Vigreux Head Distillation Head (Thermometer) Vigreux->Head Condenser Condenser (Water Cooled) Head->Condenser Cow Cow Receiver (Fraction Collector) Condenser->Cow Trap Cold Trap (Protect Pump) Cow->Trap Vacuum Vacuum Pump (< 5 mmHg) Trap->Vacuum

Figure 2: Vacuum Distillation Assembly with Inert Atmosphere Protection.[1]

Operating Parameters
  • Estimated Boiling Point: ~145–155°C (Atmospheric).[1] Under vacuum (1–5 mmHg), expect boiling at 60–75°C .[2]

  • Procedure:

    • Flush the system with Nitrogen/Argon.[1]

    • Apply vacuum gradually to avoid bumping (degassing).[1]

    • Discard the first 5-10% (Forerun) – this contains residual solvents and volatile impurities.[1]

    • Collect the main fraction when the temperature stabilizes.

    • Storage: Immediately store under inert gas in a tightly sealed vial (parafilm/tape) at 4°C.

Troubleshooting FAQ

Q: My product is still yellow after distillation. Why? A: Amines oxidize rapidly.[1] If the yellow color persists, it is likely trace N-oxides.

  • Fix: Pass the neat liquid through a small pad of basic alumina (not silica, which is acidic and will bind the amine) using DCM as an eluent.

Q: I see a white solid forming on the glassware tips. A: This is likely the carbamate salt formed by reaction with atmospheric


.
  • Fix: Ensure all glassware is dry and the system is under

    
     positive pressure. The solid can be reversed back to the free amine by washing with base (Protocol A), but prevention is better.
    

Q: The NMR shows a "forest" of peaks around 3.5-4.0 ppm. A: This region contains your methoxy groups (


) and the methylene (

) next to the amine.[1] Impurities with similar ether linkages will overlap here.[1]
  • Fix: Check the integration. The ratio of the methyl singlet (approx 1.1 ppm) to the methoxy singlets (approx 3.3 ppm) should be exactly 3:6 (or 1:2). If the methoxy integral is too high, you have unreacted precursor.[2] Use Protocol A .

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (The authoritative text on general purification strategies for amines). [1]

  • Lawrence, S. A. (2004). Amines: Synthesis, Properties and Applications. Cambridge University Press.[1] (Detailed mechanisms on amine oxidation and carbamate formation). [1]

  • Org. Process Res. Dev. (2007).[1][3][4] Practical Guide to the Workup of Reaction Mixtures. (Source for the "Salt-Break" extraction technique for water-soluble amines).[1] [1]

Sources

Technical Support Center: A Researcher's Guide to Handling 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dimethoxy-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the proper handling of this hygroscopic compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results.

The Challenge: Understanding the Hygroscopic Nature of Amines

Amines, by their chemical nature, are prone to absorbing moisture from the atmosphere. This hygroscopicity can lead to a cascade of issues in experimental workflows, from inaccurate measurements to compromised compound stability and reactivity.[1][2] For this compound, even though specific data on its hygroscopicity is not extensively documented, its amine functionality necessitates careful handling to mitigate the effects of moisture absorption.

The absorption of water can lead to several undesirable consequences:

  • Physical Changes: The compound may clump or cake, making it difficult to handle and weigh accurately.[2]

  • Chemical Degradation: Moisture can facilitate hydrolysis or other degradation pathways, reducing the purity of the compound.[1][3]

  • Inaccurate Concentrations: The measured weight of the compound may be inflated by absorbed water, leading to the preparation of solutions with lower than intended concentrations.[2]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs that my sample of this compound has absorbed moisture?

A1: The most common visual indicator of moisture absorption is a change in the physical state of the compound. If you observe clumping, caking, or a transition from a free-flowing powder to a sticky or syrupy consistency, it is highly likely that the sample has been compromised by atmospheric moisture.[2] For liquid amines, a cloudy or hazy appearance can indicate water contamination.

Q2: What are the ideal storage conditions for this compound to minimize water absorption?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][4][5] The use of a desiccator containing a suitable drying agent is highly recommended for long-term storage.[6] For particularly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection.

Q3: I need to weigh out the compound for an experiment. What is the best practice to avoid moisture uptake during this process?

A3: Weighing should be performed as quickly as possible to minimize exposure to the atmosphere.[2] If possible, conduct the weighing process in a glovebox with a controlled, low-humidity environment.[7][8][9] If a glovebox is not available, have all necessary equipment (spatula, weigh boat, etc.) clean, dry, and ready before opening the main container. After dispensing the required amount, securely and immediately reseal the container.[2]

Q4: Can I use a standard laboratory oven to dry my glassware before handling this compound?

A4: Yes, drying glassware in an oven is a crucial step. Glassware should be heated in an oven at a minimum of 125°C overnight or 140°C for at least four hours to remove adsorbed moisture.[7] For highly sensitive experiments, it is best practice to cool the hot glassware in a desiccator or under a stream of dry inert gas (nitrogen or argon) to prevent re-adsorption of moisture as it cools.[7][10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent Reaction Yields or Rates

Possible Cause: The hygroscopic nature of this compound can lead to inaccurate molar calculations due to water weight and potential side reactions. Water can interfere with many organic reactions, particularly those involving organometallics or other water-sensitive reagents.[11]

Solution:

  • Quantify Water Content: Before use in a critical reaction, determine the water content of your this compound sample using Karl Fischer titration.[12][13] This will allow you to correct for the water content and use the accurate molar amount of the amine.

  • Dry the Amine: If the water content is unacceptably high, consider drying the amine. For liquid amines, this can be achieved by stirring over a suitable drying agent followed by distillation.

Table 1: Recommended Drying Agents for Amines

Drying AgentSuitability for AminesConsiderations
Potassium Hydroxide (KOH) ExcellentA traditional and effective choice for basic compounds like amines.[11]
Calcium Oxide (CaO) GoodA basic drying agent suitable for amines.[14][15]
Molecular Sieves (3Å or 4Å) GoodEffective for removing water, but ensure they are properly activated before use.[14]
Calcium Chloride (CaCl2) Unsuitable Can form adducts with amines and should be avoided.[15]
Magnesium Sulfate (MgSO4) Unsuitable Acidic nature can react with amines.
Sodium Sulfate (Na2SO4) Unsuitable Not very effective for drying amines.[16]
Issue 2: Difficulty in Transferring a Clumped or Viscous Sample

Possible Cause: Significant moisture absorption has altered the physical state of the compound.

Solution:

  • Gentle Mechanical Agitation: In a low-humidity environment, such as a glovebox, you can attempt to gently break up clumps with a clean, dry spatula.[2]

  • Preparation of a Stock Solution: If the compound is severely caked, it may be impossible to weigh accurately. In this case, it is advisable to prepare a stock solution of the entire batch.[2] The concentration of this stock solution can then be accurately determined by a suitable analytical method (e.g., titration or quantitative NMR) before use in subsequent experiments.

Experimental Protocols

Protocol 1: Transfer of this compound Under Inert Atmosphere

This protocol describes the transfer of the liquid amine using a syringe and needle, a fundamental technique for handling air- and moisture-sensitive reagents.[7][17]

Materials:

  • Schlenk flask or round-bottom flask with a rubber septum

  • Source of dry inert gas (Argon or Nitrogen) with a bubbler

  • Oven-dried glassware

  • Dry syringe and long needle

Procedure:

  • Prepare the Reaction Vessel: Oven-dry the reaction flask and allow it to cool under a stream of inert gas.

  • Purge the Syringe: Take a dry syringe and flush it with the inert gas at least 10 times to remove any residual air and moisture.[7]

  • Transfer the Amine:

    • Puncture the septum of the this compound container with the needle of the purged syringe.

    • Introduce a small positive pressure of inert gas into the container.

    • Withdraw the desired volume of the amine into the syringe.

    • To prevent drips and reaction with the atmosphere, withdraw a small "buffer" of inert gas into the syringe after the liquid.[17]

  • Dispense the Amine:

    • Insert the needle of the syringe through the septum of the reaction flask.

    • First, inject the inert gas buffer to clear any air from the needle.

    • Slowly dispense the amine into the reaction flask.

Diagram 1: Inert Atmosphere Transfer Workflow

G cluster_prep Preparation cluster_transfer Transfer cluster_dispense Dispensing A Oven-dry glassware B Assemble and cool under inert gas A->B C Purge syringe with inert gas B->C Ready for transfer D Withdraw amine into syringe C->D E Withdraw inert gas buffer D->E F Inject into reaction vessel E->F Transfer to reaction setup G Dispense amine F->G

Caption: Workflow for transferring hygroscopic liquids under an inert atmosphere.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general outline for determining the water content in an amine sample.[13]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Dry, gas-tight syringe

  • This compound sample

Procedure:

  • Prepare the Titrator: Add the Karl Fischer reagent to the titration cell and allow the instrument to titrate to a dry endpoint.

  • Sample Introduction:

    • Accurately weigh a clean, dry syringe.

    • Draw a suitable amount of the this compound sample into the syringe.

    • Reweigh the syringe to determine the exact weight of the sample.

  • Titration:

    • Inject the sample into the titration cell.

    • Start the titration and record the amount of water detected.

  • Calculation: The instrument's software will typically calculate the water content as a percentage or in parts per million (ppm).

Note: For strongly basic amines, the pH of the Karl Fischer reagent can be affected, leading to inaccurate results. The use of a buffer solution, such as benzoic or salicylic acid, may be necessary to neutralize the amine's basicity during titration.[13]

Diagram 2: Decision Tree for Handling a Hygroscopic Amine

G A Receive/Open Container of This compound B Visually inspect the compound A->B C Is the compound free-flowing? B->C D Yes C->D E No (clumped/caked) C->E F Proceed with experiment using inert atmosphere techniques D->F G Is accurate concentration critical? E->G H Yes G->H I No G->I J Perform Karl Fischer titration to determine water content H->J L Prepare a stock solution of the entire batch and determine its concentration H->L K Use a portion for non-critical applications (e.g., cleaning, preliminary tests) I->K

Caption: Decision-making process for handling a new or stored sample of a hygroscopic amine.

By understanding the challenges posed by the hygroscopic nature of this compound and implementing these best practices, researchers can ensure the quality of their experiments and the reliability of their results.

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Workup: Drying Methods. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

  • Drying agents and their compatibilities. (2003, February 3). Hive Stimulants. Retrieved from [Link]

  • Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]

  • Robbins, G. D., & Bullin, J. A. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. Retrieved from [Link]

  • Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]

  • Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]

  • Drying agents from Merck Millipore. (n.d.). Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2,3-Dimethoxy-2-methylpropan-1-amine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Temperature Optimization for Sterically Hindered Ether-Amines Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties coupling 2,3-Dimethoxy-2-methylpropan-1-amine . This is not a standard amide coupling; it presents a "perfect storm" of kinetic inhibition. The molecule features a neopentyl skeleton (beta-quaternary center) combined with inductive electron withdrawal from the methoxy groups.

Standard protocols (HATU/DIEA at Room Temperature) will likely result in stalled conversion or stalled intermediates. This guide details how to use Temperature as a lever to overcome the energy barrier without degrading your reagents or epimerizing your chiral centers.

Part 1: The Thermodynamic & Kinetic Challenge

To troubleshoot effectively, you must understand why the reaction fails at standard temperatures.

  • The Neopentyl Effect: The amine is primary (

    
    ), but the adjacent carbon (C2) is fully substituted (Methyl, Methoxy, Methoxy-methyl). This creates a "steric wall" that physically blocks the trajectory of the amine attacking the activated ester.
    
  • Electronic Deactivation: The methoxy groups at C2 and C3 exert an inductive withdrawing effect (

    
    ), lowering the 
    
    
    
    of the conjugate acid and reducing the nucleophilicity of the nitrogen lone pair compared to a simple alkyl amine.
Visualization: The Kinetic Barrier

The following diagram illustrates the competition between the desired coupling and the decomposition of the activated ester (hydrolysis/oligomerization), which becomes dominant if the temperature is too low (stalled reaction) or too high (reagent breakdown).

ReactionLandscape cluster_0 Reactants cluster_1 Intermediate State Acid Carboxylic Acid ActiveEster Activated Ester (OAt / Anhydride) Acid->ActiveEster Activation (Fast) Amine 2,3-Dimethoxy-2- methylpropan-1-amine Product Target Amide Amine->Product Nucleophilic Attack (Slow) Coupler Coupling Agent (HATU/T3P) Coupler->ActiveEster SideProduct3 Reagent Decomposition Coupler->SideProduct3 Thermal Instability (HATU > 50°C) ActiveEster->Product Path A: Coupling (Requires Heat due to Sterics) SideProduct1 Hydrolysis (Acid Regeneration) ActiveEster->SideProduct1 Path B: Moisture/Stalling (Dominant at Low T) SideProduct2 Epimerized Product ActiveEster->SideProduct2 Path C: Overheating (>60°C with Base)

Caption: Figure 1. Reaction landscape showing the narrow operating window. Low temperatures favor Path B (Stalling), while excessive heat favors Path C and Path D (Decomposition).

Part 2: Temperature Optimization Protocol

Do not simply reflux. Uronium reagents (HATU/HBTU) are thermally unstable and can explode or decompose violently above 60°C. Phosphonic anhydrides (T3P) are heat-stable but require specific solvents.

Recommended Reagent-Temperature Matrix
Coupling SystemRec. Temp RangeSolventProsCons
HATU / DIEA 0°C

45°C
DMF/DMAcHigh reactivity (Kinetic)Unstable >50°C; Risk of epimerization.
T3P / Pyridine 25°C

80°C
EtOAc/Me-THFThermally stable; Low epimerization.Slower kinetics; requires excess base.
Acid Fluoride RT

100°C
DCM/TolHighest steric tolerance.Requires prep step (TFFH or Cyanuric Fluoride).
EDC / HOBt RT only DCM/DMFMild.Ineffective for neopentyl amines (too slow).
The "Stepwise Ramp" Experiment

Use this protocol to determine the optimal temperature for your specific acid substrate.

Reagents:

  • Acid (1.0 equiv)[1][2][3]

  • This compound (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow:

  • Pre-activation (Critical): Dissolve Acid + HATU in DMF. Add 1.0 equiv of DIPEA. Stir at 0°C for 15 minutes . Rationale: This forms the activated ester without competing amine attack or thermal decomposition.

  • Amine Addition: Add the amine and the remaining DIPEA (2.0 equiv).

  • T1 (Incubation): Stir at Room Temperature (20-25°C) for 2 hours.

    • Check Point: Take an LCMS aliquot.

    • Scenario A: <10% Conversion? Proceed to step 4.

    • Scenario B: >50% Conversion? Continue at RT overnight.

  • T2 (Thermal Activation): If conversion is low, heat to 45°C .

    • STOP: Do not exceed 50°C with HATU. If the reaction is still stalled after 4 hours at 45°C, switch to the T3P Protocol (see FAQs).

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "I see the active ester on LCMS, but it won't convert to product."

Diagnosis: The nucleophilic attack is too slow due to the neopentyl steric hindrance. The active ester is sitting in solution waiting to hydrolyze. Solution:

  • Concentration: Increase reaction concentration to 0.5 M - 1.0 M . This increases the collision frequency of the hindered amine.

  • Switch to T3P: Propylphosphonic anhydride (T3P) allows you to heat the reaction to 70-80°C in Ethyl Acetate or 2-MeTHF. This thermal energy is usually sufficient to overcome the neopentyl barrier.

Issue 2: "My product is forming, but I'm seeing a +13 or +27 mass impurity."

Diagnosis: This is likely a Uronium Adduct (guanidinylation of the amine). If the acid activation is slow, the unreacted HATU can react directly with the amine. Solution:

  • Ensure Pre-activation (Step 1 in protocol above) is complete before adding the amine.

  • Ensure your Acid is fully soluble.

Issue 3: "The reaction turns black and yield drops when I heat to 60°C."

Diagnosis: Thermal decomposition of HATU/HOAt. HOAt (the additive in HATU) can decompose violently or degrade into dark tarry byproducts at elevated temperatures. Solution:

  • Cap temperature at 45°C for HATU.

  • If higher temperatures are needed, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the Acid Fluoride in situ. Acid fluorides are robust at high temperatures and highly reactive toward hindered amines.

Part 4: Decision Logic for Optimization

Use the following flowchart to guide your next experiment.

OptimizationLogic Start Start Optimization (Standard HATU @ RT) CheckLCMS Check LCMS @ 2 Hours Start->CheckLCMS GoodConv >50% Conversion CheckLCMS->GoodConv Yes LowConv <10% Conversion (Stalled) CheckLCMS->LowConv No Action1 Continue @ RT Monitor for completion GoodConv->Action1 CheckChiral Is the Acid Chiral/Epimerizable? LowConv->CheckChiral ChiralYes Yes: Risk of Racemization CheckChiral->ChiralYes ChiralNo No: Robust Substrate CheckChiral->ChiralNo Soln1 Switch to T3P/Pyridine Heat to 60°C ChiralYes->Soln1 Best Epimerization Control Soln3 Increase T to 45°C (Max for HATU) ChiralNo->Soln3 First Attempt Soln2 Switch to Acid Fluoride (TFFH) Heat to 80°C Soln3->Soln2 If fails

Caption: Figure 2. Decision tree for selecting reaction conditions based on conversion data and substrate chirality.

References

  • Dunetz, J. R., et al. (2011).[4][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. (Demonstrates T3P stability and low epimerization at elevated temperatures).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Comprehensive review of coupling reagents including limits of uronium salts).

  • Carpino, L. A., et al. (1994). "The uronium/guanidinium peptide coupling reagents: finally the true uronium salts." Angewandte Chemie International Edition. (Discusses the structure and stability of HATU/HBTU).

  • BenchChem Technical Support. "Standard Protocol for HATU Coupling in Solution Phase." (Baseline protocols for HATU usage).

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2,3-Dimethoxy-2-methylpropan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this sterically hindered primary amine. We will explore the structural reasons for its unique behavior and provide actionable troubleshooting strategies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding slowly or not at all?

The most common reason for the low reactivity of this amine is significant steric hindrance.[1][2] The primary amine group (-NH2) is attached to a carbon which is adjacent to a quaternary carbon atom. This quaternary center is substituted with two methyl groups and a methoxy group, creating a bulky environment that physically blocks the nitrogen's lone pair of electrons from attacking electrophiles.[3] While primary amines are generally potent nucleophiles, this steric congestion dramatically reduces its reaction rates compared to less hindered amines like n-propylamine.[1][4]

Q2: How do the methoxy groups affect the amine's reactivity?

The two methoxy groups have competing electronic effects. Oxygen is more electronegative than carbon, so the methoxy groups exert an electron-withdrawing inductive effect, which can slightly decrease the electron density on the nitrogen atom and reduce its nucleophilicity.[1][2] Conversely, the oxygen lone pairs can act as electron-donating groups through resonance, though this effect is less pronounced in this aliphatic system. More practically, the oxygen atoms can act as Lewis bases, potentially chelating to metal catalysts or sequestering reagents, which can interfere with the desired reaction pathway.

Q3: Is the amine's basicity a good indicator of its nucleophilicity?

Not necessarily. While there is often a correlation between basicity and nucleophilicity for simple amines, this relationship breaks down with sterically hindered structures.[1][5] this compound is expected to have a pKaH similar to other primary alkylamines, making it a reasonably strong base. However, nucleophilicity is much more sensitive to steric bulk because it involves attacking a sterically demanding orbital on an electrophilic carbon, whereas basicity involves attacking a small, unhindered proton (H+).[1][6]

In-Depth Troubleshooting Guides

This section provides detailed strategies for overcoming common reactivity issues in specific reaction types.

Guide 1: Acylation and Amide Bond Formation

Common Problem: Low yields or slow conversion rates when forming an amide using standard coupling conditions (e.g., EDC/HOBt, HATU) or reacting with acid anhydrides.

Root Cause Analysis: The nucleophilic attack of the amine on the activated carboxylic acid or anhydride is sterically impeded. The transition state for this reaction is crowded, leading to a high activation energy.

G cluster_reagents Reagent Optimization cluster_conditions Condition Optimization start Low Amide Yield check_purity Verify Purity of Amine & Electrophile start->check_purity reagent_choice Evaluate Coupling Reagent / Acylating Agent check_purity->reagent_choice Purity Confirmed conditions Modify Reaction Conditions reagent_choice->conditions acid_chloride Switch to Acid Chloride/Anhydride (More Reactive) reagent_choice->acid_chloride strong_coupler Use a More Potent Coupling Reagent (e.g., COMU, T3P®) reagent_choice->strong_coupler temp Increase Temperature (e.g., 40-80 °C) conditions->temp time Extend Reaction Time (24-48h) temp->time solvent Change Solvent (e.g., Aprotic Polar like DMF, NMP) time->solvent end Improved Yield solvent->end Optimization Complete

Caption: Troubleshooting flowchart for amide coupling reactions.

  • Switch to a More Reactive Electrophile: Instead of a carboxylic acid with a coupling reagent, convert the acid to an acid chloride . Acid chlorides are significantly more electrophilic and can often overcome the steric barrier.[7]

  • Select a More Powerful Coupling Reagent: Standard carbodiimide-based reagents may be insufficient. Consider using uranium- or phosphonium-based reagents known to be effective for hindered couplings.

    Coupling ReagentClassRelative Efficacy with Hindered AminesNotes
    EDC / HOBtCarbodiimideLow to ModerateStandard, but often fails with severe hindrance.
    HATU / HOAtUroniumModerate to HighGenerally effective, but can be expensive.
    T3P® (Propylphosphonic Anhydride)Phosphonic AnhydrideHighExcellent for difficult couplings; byproducts are water-soluble.
    COMUUroniumVery HighHighly reactive, often succeeds where others fail.
  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation.

  • Extend Reaction Time: Due to the slow kinetics, these reactions may require 24-48 hours to reach completion. Monitor progress by TLC or LC-MS.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the acid chloride (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equiv).

  • Amine Addition: Slowly add a solution of this compound (1.2 equiv) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. If TLC/LC-MS shows incomplete conversion, gently heat the mixture to 40 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Guide 2: N-Alkylation Reactions

Common Problem: Failure to achieve significant conversion in Sₙ2 reactions with alkyl halides, or formation of quaternary ammonium salts if the reaction is forced.[9]

Root Cause Analysis: The amine's nucleophilicity is severely diminished by steric hindrance, making the Sₙ2 attack on the alkyl halide's σ* orbital extremely slow. The product secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[9][10]

G cluster_molecule This compound cluster_notes Key Steric and Electronic Factors N N C1 C N->C1 C2 C C1->C2 C3 C C2->C3 Me1 CH3 C2->Me1 Me2 CH3 C2->Me2 O1 OCH3 C2->O1 steric_node Bulky quaternary center (C2) severely hinders access to the nucleophilic nitrogen (N). O2 OCH3 C3->O2 electronic_node Methoxy groups (O1, O2) exert an inductive pull, slightly reducing nucleophilicity.

Caption: Structural features impacting the amine's reactivity.

  • Use a More Reactive Electrophile: Employ alkyl halides with better leaving groups (I > Br > Cl). Alkyl triflates or tosylates are excellent alternatives as they are much more reactive.

  • Consider Reductive Amination: Instead of direct alkylation, a more reliable method is reductive amination .[11] This involves reacting the amine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ. This pathway is less sensitive to the amine's steric bulk.

  • Increase Temperature and Use a Polar Aprotic Solvent: If direct alkylation must be used, perform the reaction in a solvent like DMF or NMP at elevated temperatures (e.g., 80-120 °C) to increase the reaction rate.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a dehydrating agent like molecular sieves (4Å) or a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Sodium cyanoborohydride (NaBH₃CN) is also effective.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify as needed.

References

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

  • Fiveable. (2025, August 15). Nucleophilicity of Amines Definition. [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • ACS Publications. (2023, December 25). Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. [Link]

  • Royal Society of Chemistry. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • Reddit. (2021, February 7). steric hinderance and basicity. [Link]

  • ResearchGate. (2025, August 6). Nucleophilicities of Primary and Secondary Amines in Water. [Link]

  • StudySmarter. (2022, January 19). Basicity and Nucleophilicity of Amines. [Link]

  • University of Rochester, Department of Chemistry. (2026). Workup: Amines. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. [Link]

  • Chemguide. (n.d.). preparation of amines. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. [Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 2,3-Dimethoxy-2-methylpropan-1-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,3-dimethoxy-2-methylpropan-1-amine. As a molecule with multiple functional groups in close proximity, its spectrum presents a valuable case study in understanding the interplay of electronic and steric effects on proton chemical environments. This document is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation and verification.

Section 1: Predicted ¹H NMR Spectrum of this compound

The structure of this compound contains five distinct proton environments. The prediction of their chemical shifts (δ) is based on established principles of NMR spectroscopy, including the influence of electronegative atoms (oxygen and nitrogen) and the number of adjacent, non-equivalent protons.

Caption: Structure of this compound with proton environments labeled.

The anticipated spectral data are summarized below. The rationale for each assignment is grounded in the deshielding effects of adjacent heteroatoms. Protons closer to electronegative atoms like oxygen and nitrogen are pulled further downfield (higher ppm values).[1][2][3]

Proton LabelProtonsPredicted δ (ppm)Predicted MultiplicityIntegrationRationale
Ha -NH₂ 0.5 - 4.0Singlet (broad)2HThe chemical shift is highly variable, dependent on solvent, concentration, and temperature. The signal is typically broad due to rapid proton exchange and quadrupole broadening from the nitrogen atom.[4][5][6]
Hb -CH₂ -NH₂2.5 - 3.0Singlet2HThese protons are on a carbon adjacent to the amine nitrogen, causing a downfield shift.[5][6] Since the adjacent carbon (C2) has no protons, this signal is expected to be a singlet.
Hc -C-CH₃ ~1.1Singlet3HThis methyl group is attached to a quaternary carbon, resulting in a singlet. Its chemical shift is in the typical alkane region.[4][7]
Hd C2-O-CH₃ 3.2 - 3.8Singlet3HThis methoxy group is attached to a quaternary carbon. Protons on carbons alpha to an ether oxygen typically appear in this range.[4][8]
He -CH₂ -OCH₃~3.4Singlet2HThese methylene protons are adjacent to an ether oxygen, causing a significant downfield shift.[4] The adjacent carbon (C2) has no protons, leading to a singlet.
Hf C3-O-CH₃ 3.2 - 3.8Singlet3HThis methoxy group is part of a methoxymethyl substituent. Its chemical environment is very similar to Hd, and their signals may overlap.[4][8]

Section 2: Comparative Spectral Analysis

To validate our predicted assignments, we will compare the expected spectrum of our target compound with the known spectral characteristics of two structural analogues. This process allows us to isolate and understand the contribution of specific functional groups.

Comparison A: Isolating the Effect of the C3-Methoxymethyl Group

By removing the methoxymethyl group at the C3 position, we get 2-methoxy-2-methylpropan-1-amine . This comparison highlights the spectral contributions of the He and Hf protons.

CompoundStructureKey Differences in ¹H NMR
Target Compound This compoundContains signals for the -CH₂ -OCH₃ group (He , ~3.4 ppm) and its corresponding -OCH₃ group (Hf , 3.2-3.8 ppm).
Analogue A 2-Methoxy-2-methylpropan-1-amine[9][10][11]Lacks the signals corresponding to He and Hf . The overall spectrum is simpler, containing only four distinct proton signals.

The absence of the two singlets in the 3.2-3.8 ppm region in Analogue A's spectrum would confirm their assignment to the C3-methoxymethyl group in the target compound.

Comparison B: Isolating the Effect of the Amine Group

By replacing the amine group with a methoxy group, we obtain 1,2-dimethoxy-2-methylpropane . This allows us to observe the influence of the primary amine on the adjacent methylene protons (Hb ).

CompoundStructureKey Differences in ¹H NMR
Target Compound This compoundFeatures a broad singlet for the -NH₂ protons (Ha ) and a singlet for the adjacent -CH₂ - protons (Hb ) around 2.5-3.0 ppm.[5][6]
Analogue B 1,2-Dimethoxy-2-methylpropaneLacks the broad Ha signal. The methylene protons corresponding to Hb are now adjacent to an ether oxygen instead of an amine, shifting their resonance to approximately 3.4 ppm, similar to He .

This comparison demonstrates the distinct deshielding effect of a primary amine versus an ether, providing strong evidence for the assignment of the signal at ~2.7 ppm to the methylene group adjacent to the nitrogen.

Summary of Comparative Chemical Shifts
Proton EnvironmentTarget Compound (Predicted δ)Analogue A (2-methoxy-2-methylpropan-1-amine)Analogue B (1,2-dimethoxy-2-methylpropane)
-NH₂ 0.5 - 4.0 (broad)0.5 - 4.0 (broad)Absent
-CH₂-N / -CH₂-O ~2.7 (as -CH₂-N)~2.5 (as -CH₂-N)~3.4 (as -CH₂-O)
-C(quaternary)-CH₃ ~1.1~1.1~1.1
C2-OCH₃ 3.2 - 3.83.2 - 3.83.2 - 3.8
C3-CH₂-O ~3.4Absent~3.4
C3-OCH₃ 3.2 - 3.8Absent3.2 - 3.8

Section 3: Experimental Protocols and Workflow

To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The following sections outline the necessary steps for sample preparation and data acquisition.

Standard Sample Preparation
  • Solvent Selection: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS). TMS provides a reference signal at 0.0 ppm, against which all other chemical shifts are measured.[12][13]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently invert the capped tube several times to ensure the solution is homogeneous.

Confirmatory D₂O Exchange

The presence of the primary amine can be unequivocally confirmed by a deuterium exchange experiment.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum in CDCl₃ as described above.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake vigorously for 30 seconds to facilitate proton-deuterium exchange, and re-acquire the ¹H NMR spectrum.

  • Analysis: The broad signal assigned to the -NH₂ protons (Ha ) should significantly decrease in intensity or disappear entirely. This occurs because the labile amine protons exchange with deuterium, which is not observed in ¹H NMR.[5][6]

Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire1D Acquire 1D ¹H Spectrum transfer->acquire1D d2o Add D₂O & Shake acquire1D->d2o process Process Spectra (FT, Phase, Baseline) acquire1D->process acquire_d2o Re-acquire 1D ¹H Spectrum d2o->acquire_d2o acquire_d2o->process assign Assign Peaks using Comparative Data process->assign confirm Confirm NH₂ peak disappearance assign->confirm structure Confirm Structure confirm->structure

Caption: Experimental workflow for the ¹H NMR analysis of this compound.

Section 4: Conclusion

The ¹H NMR spectrum of this compound is predicted to show six distinct signals, all of which are singlets due to the presence of a quaternary carbon at the C2 position. The key distinguishing features are the broad, solvent-dependent amine signal (0.5-4.0 ppm), the downfield methylene signal adjacent to the amine (~2.7 ppm), and four signals in the upfield and ether regions corresponding to the methyl and methoxymethyl groups.

By employing a comparative analysis with structurally related molecules and confirming labile protons with a D₂O exchange experiment, each resonance can be assigned with a high degree of certainty. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently identify and characterize this compound, demonstrating a robust and self-validating approach to spectral interpretation.

References

  • Scilit. (n.d.). 1H NMR chemical shifts of gaseous amines. Retrieved February 23, 2026, from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved February 23, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved February 23, 2026, from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved February 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved February 23, 2026, from [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved February 23, 2026, from [Link]

  • IQ-USP. (n.d.). Chemical Shifts 1H-NMR. Retrieved February 23, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 23, 2026, from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

  • Chemspace. (n.d.). 2-methoxy-2-methylpropan-1-amine - C5H13NO. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxy-2-methylpropan-1-amine. Retrieved February 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. Retrieved February 23, 2026, from [Link]

Sources

Comparative Analytical Guide: FTIR Profiling of 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of complex pharmaceutical intermediates—particularly renin inhibitors like Aliskiren or specialized chiral ligands—2,3-Dimethoxy-2-methylpropan-1-amine represents a high-value aliphatic ether-amine building block. Its structural integrity is defined by three critical moieties: a primary amine, a gem-dimethyl/methoxy quaternary center, and a terminal methoxy ether.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation, it is often a bottleneck in high-throughput manufacturing environments. This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against NMR and Mass Spectrometry (MS), demonstrating why FTIR—specifically using Attenuated Total Reflectance (ATR)—is the superior choice for routine identity verification and in-process control (IPC) , provided specific spectral markers are validated.

Theoretical Spectral Fingerprint

Since public spectral databases (SDBS/NIST) may not index this specific proprietary intermediate, identification relies on "First Principles" assignment. The molecule (


) will exhibit a distinct spectral signature combining aliphatic amine and ether characteristics.
Predicted Functional Group Assignments
Functional GroupMode of VibrationFrequency Region (cm⁻¹)Diagnostic Feature
Primary Amine (-NH₂) N-H Stretching3300 – 3400 Doublet: Look for two weak-to-medium bands (asymmetric & symmetric stretch).[1]
Primary Amine (-NH₂) N-H Bending (Scissoring)1580 – 1650 Medium intensity band; confirms primary nature vs. secondary.[1]
Aliphatic Ether (C-O-C) C-O Stretching1080 – 1150 Strong/Broad: The dominant feature in the fingerprint region.
Methyl Group (-CH₃) C-H Bending (Umbrella)1375 – 1380 Critical: Confirms the 2-methyl substitution.
Alkyl Chain C-H Stretching2800 – 3000 Strong absorptions; overlaps partially with N-H shoulder.
The "Fingerprint" Logic Flow

The following logic gate demonstrates how to confirm identity using FTIR spectral features.

FTIR_Logic Start Unknown Sample Spectrum CheckNH Region 3300-3400 cm⁻¹: Is there a Doublet? Start->CheckNH CheckCO Region 1080-1150 cm⁻¹: Strong Band Present? CheckNH->CheckCO Yes (Primary Amine) Result_Sec Flag: Secondary Amine Impurity CheckNH->Result_Sec Single Band (Secondary) Result_Alc Flag: Unreacted Alcohol (Broad O-H > 3400) CheckNH->Result_Alc Broad Singlet (Alcohol) CheckCH3 Region ~1375 cm⁻¹: Sharp Peak Present? CheckCO->CheckCH3 Yes (Ether confirmed) CheckCO->Result_Alc No (Missing Ether) Result_Pos Positive ID: This compound CheckCH3->Result_Pos Yes (Methyl confirmed) CheckCH3->Result_Sec No (Structure Mismatch)

Figure 1: Spectral interpretation logic for validating the amine-ether structure.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over NMR or MS for this specific application?

Performance Matrix
FeatureFTIR (ATR) ¹H-NMR (400 MHz) GC-MS
Primary Utility Rapid ID / QC Fingerprinting Structural ElucidationPurity & Molecular Weight
Sample Prep None (Neat Liquid)Dissolution (CDCl₃/DMSO)Dilution & Filtration
Time-to-Result < 1 Minute15–30 Minutes20–40 Minutes
Specificity High (Fingerprint Region)Very High (Proton Counting)High (Fragmentation Pattern)
Limit of Detection ~0.1 - 1%~0.1%ppm / ppb
Cost Per Run Low ($)High (

$)
Medium (

)
Comparison Verdict
  • Use NMR when: You are synthesizing the molecule for the first time and need to prove the 2,3-dimethoxy substitution pattern versus a 1,3-dimethoxy isomer. The coupling constants (

    
    -values) are necessary to prove the regiochemistry.
    
  • Use FTIR when: You have a validated reference standard and need to release a batch in a manufacturing setting. The unique "fingerprint" (600–1400 cm⁻¹) of the ether/amine combination is sufficiently unique to flag cross-contamination or failed methylation.

Experimental Protocol: Validated ATR-FTIR Workflow

To ensure data integrity (ALCOA+ principles), follow this self-validating protocol.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal. Note: Diamond is preferred due to the potential basicity of the amine.

  • Cleaning Solvent: Isopropanol (IPA) or Ethanol. Avoid Acetone if possible, as it reacts with amines to form imines (spectral artifacts).

Step-by-Step Methodology
  • System Suitability:

    • Clean the ATR crystal.

    • Collect a Background Spectrum (Air). Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Loading:

    • Pipette 10–20 µL of the neat liquid this compound onto the center of the crystal.

    • Critical: If the sample is a hydrochloride salt (solid), apply high pressure using the anvil to ensure contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for neat samples)

    • Range: 4000 – 600 cm⁻¹

  • Processing:

    • Apply ATR Correction (if comparing to transmission libraries).

    • Baseline correct only if significant drift is observed.

Workflow Diagram

Protocol_Flow Clean 1. Clean Crystal (Isopropanol) Bg 2. Background Scan (Air) Clean->Bg Load 3. Load Sample (Neat Liquid/Solid) Bg->Load Scan 4. Acquire Spectrum (4 cm⁻¹, 16 scans) Load->Scan Process 5. ATR Correction & Peak Picking Scan->Process Process->Clean Next Sample

Figure 2: Standard Operating Procedure (SOP) workflow for ATR-FTIR acquisition.

Troubleshooting & Data Interpretation

Common anomalies when analyzing amine-ethers and their root causes.

Observed AnomalyProbable CauseCorrective Action
Broad band ~3400 cm⁻¹ (masking doublet) Moisture (H₂O) contaminationThe amine is hygroscopic. Dry sample over MgSO₄ or molecular sieves.
Shift of N-H band to ~3000 cm⁻¹ (Broad) Salt Formation (Ammonium)The sample is likely the HCl salt, not the free base. Treat with dilute NaOH and extract if free base is required.
New peak at ~1650 cm⁻¹ Carbonate FormationAmines absorb atmospheric CO₂. Keep sample vial tightly sealed.
Missing ~1100 cm⁻¹ Ether band Hydrolysis / DecompositionCheck for alcohol precursors (O-H stretch intensity increase).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Ma, Z., et al. (2014). "The development of a complementary pathway for the synthesis of aliskiren."[2][3] Organic & Biomolecular Chemistry, 12, 5427-5434. (Contextual grounding for methoxy-amine intermediates).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • NIST Chemistry WebBook. (Standard Reference Data). (Recommended for validating general aliphatic amine spectral features).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety Directive: The Primacy of the Safety Data Sheet (SDS)

This document provides a comprehensive framework for the safe handling and disposal of 2,3-Dimethoxy-2-methylpropan-1-amine. It is engineered for professionals in research and drug development who handle such specialized reagents. However, this guide is intended to supplement, not supersede, the chemical-specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary, legally mandated document containing the most accurate and detailed safety, handling, and disposal information for the specific product in your possession. Always read and fully understand the SDS before handling or disposing of this or any chemical.

Hazard Profile Analysis: Understanding the "Why" Behind the Protocol

This compound is an aliphatic amine. While a specific, detailed public hazard profile for this exact compound is not extensively documented, its structural class informs a predictive hazard assessment based on similar molecules. Aliphatic amines as a class often present a multi-faceted risk profile that dictates stringent disposal protocols. The primary directive is to prevent harm to personnel and the environment.[1]

The procedural steps outlined below are directly caused by the need to mitigate these potential hazards:

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[1][2][3] This necessitates the use of robust Personal Protective Equipment (PPE) and chemically resistant containers.

  • Toxicity: Amines can be harmful if swallowed, inhaled, or absorbed through the skin.[1][4] This underpins the need for closed containers, handling within ventilated areas, and managing all contaminated materials as hazardous waste.

  • Flammability: While some amines are merely combustible, others are highly flammable, with vapors that can form explosive mixtures with air.[1][3] This requires strict segregation from ignition sources and the use of non-sparking tools.

  • Reactivity: Amines are basic and can react exothermically or violently with acids and strong oxidizing agents.[5] Improper segregation is a primary cause of laboratory incidents; therefore, dedicated and separate waste streams are non-negotiable.

  • Environmental Hazard: Many laboratory chemicals, including amines, can be harmful to aquatic life with long-lasting effects.[1][6] This is the primary reason that drain disposal is almost universally prohibited.[7][8]

Table 1: Anticipated Hazard Profile and Required Protective Measures
Hazard Category Potential GHS Pictogram Description of Risk Required PPE & Engineering Controls
Acute Toxicity Skull and Crossbones / Exclamation MarkHarmful or fatal if swallowed, inhaled, or in contact with skin.[1][4]Nitrile gloves, lab coat, chemical safety goggles. Handle in a chemical fume hood.[9][10]
Skin Corrosion/Irritation CorrosionCauses severe skin burns, irritation, and eye damage.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, chemical safety goggles, face shield.[9]
Flammability FlameFlammable or combustible liquid and vapor. Vapors may form explosive mixtures with air.[1]Handle away from heat, sparks, and open flames. Ground and bond containers during transfer.[1][2][3]
Environmental Hazard Environment (optional for transport)Harmful to aquatic life with long-lasting effects.[1][6]Prevent release to the environment. Do not dispose of down the drain.[6]

Pre-Disposal Operations: The Foundation of Safe Waste Management

Proper disposal begins the moment a chemical is deemed a waste.[11] A systematic approach to collection and storage is critical for regulatory compliance and safety.

Waste Container Selection and Labeling

The integrity of the disposal process relies on the primary containment.

  • Container Compatibility: Select a container made of material chemically compatible with amines. High-density polyethylene (HDPE) is often a suitable choice. Never use metal containers for potentially corrosive waste.[12] The container must be in good condition, free of cracks or residue, and possess a secure, leak-proof screw cap.[11][13]

  • Labeling Protocol: The container must be labeled clearly at the point of first use for waste accumulation.[12] The label must include:

    • The words "HAZARDOUS WASTE" .[11][12]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.[11]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

    • The primary hazard(s) (e.g., "Corrosive," "Flammable," "Toxic").

    • The name of the principal investigator or laboratory contact.

Segregation from Incompatible Chemicals

This is a critical, non-negotiable safety step. All chemical wastes must be stored according to proper chemical segregation practices to prevent dangerous reactions.[13][14]

  • Primary Incompatibilities: Store amine waste separately and away from:

    • Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Mixing can cause a strong exothermic reaction, leading to boiling and splashing.

    • Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Chromates): Mixing can lead to fire or explosion.

  • Storage Location: Store the sealed waste container in a designated, secondary containment system (such as a chemical-resistant tray or tub) within a laboratory Satellite Accumulation Area (SAA).[9][11][13] This area should be near the point of generation and under the control of laboratory personnel.[7][13]

Diagram 1: Chemical Incompatibility for Amine Waste

Amine Amine Waste (this compound) Acids Acid Waste Amine->Acids  DO NOT MIX   Violent Reaction Oxidizers Oxidizer Waste Amine->Oxidizers  DO NOT MIX   Fire/Explosion Hazard

Caption: Segregate amine waste from acids and oxidizers.

Step-by-Step Disposal Protocol

Follow this workflow to ensure the safe and compliant disposal of this compound and associated waste.

Required Personal Protective Equipment (PPE)

Before handling any waste, don the following PPE:

  • Eye Protection: Chemical safety goggles. A face shield is recommended if splashing is possible.[9]

  • Hand Protection: Chemically resistant nitrile gloves.[9]

  • Body Protection: A flame-retardant lab coat.

Waste Collection and Accumulation
  • Designate a Waste Container: Select and label a compatible hazardous waste container as described in Section 2.1.

  • Transfer Waste: In a chemical fume hood, carefully transfer waste solutions of this compound into the designated container.

  • Secure the Container: Keep the container securely capped at all times, except when adding waste.[11][12] This minimizes vapor release and prevents spills.[12]

  • Contaminated Materials: Place all solid waste contaminated with the amine, such as pipette tips, wipes, and gloves, into a separate, clearly labeled solid hazardous waste container.[9]

  • Empty Containers: An "empty" container that held the pure chemical must be treated as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., methanol or ethanol); this rinsate must be collected and added to the liquid hazardous waste stream.[11] Only after this decontamination may the container be discarded in the regular trash, with its label fully defaced.[11][13]

Final Disposal Pathway

Disposal of this chemical waste is tightly regulated under the Resource Conservation and Recovery Act (RCRA) and associated state and local laws.[7]

  • Primary Method (Mandatory): The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9][15]

  • Arrange Pickup: Once your waste container is nearing capacity (do not overfill, leave at least 5% headspace for expansion[13]), or before the mandated accumulation time limit expires (often six months in academic labs[7]), contact your EHS office to schedule a waste pickup.[9][11]

  • Prohibited Disposal: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[7] While some guidelines permit drain disposal for simple, neutralized acids or bases, this does not apply to organic amines which pose additional toxicity and environmental hazards.[8][16]

Diagram 2: Disposal Decision Workflow

Start Waste Generated Consult_SDS Consult Manufacturer's Safety Data Sheet (SDS) Start->Consult_SDS Identify_Hazards Identify Hazards (Corrosive, Flammable, Toxic) Consult_SDS->Identify_Hazards Select_Container Select & Label Compatible Container Identify_Hazards->Select_Container Segregate Segregate from Incompatibles (Acids, Oxidizers) Select_Container->Segregate Accumulate Accumulate Waste in SAA (Keep Container Closed) Segregate->Accumulate Arrange_Pickup Contact EHS for Licensed Contractor Pickup Accumulate->Arrange_Pickup Drain_Disposal Drain Disposal Accumulate->Drain_Disposal Final_Disposal Compliant Final Disposal Arrange_Pickup->Final_Disposal Prohibited PROHIBITED Drain_Disposal->Prohibited

Caption: Follow this workflow for compliant chemical disposal.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Isolate the Area: Alert personnel and restrict access to the spill area.

  • Assess the Spill: For small spills, if you are trained and equipped, you may proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

  • Cleanup:

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[9] Do not use combustible materials like paper towels or sawdust.

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[3][9]

    • Decontaminate the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

References

  • Daniels Health. (2025, May 21).
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.
  • University of Toronto, Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Benchchem.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET for (S)-(+)-1-Methoxy-2-propylamine.
  • Tri-iso.
  • Sigma-Aldrich. (2025, December 24).
  • Sigma-Aldrich. (2025, November 06).
  • Fisher Scientific. SAFETY DATA SHEET for (S)-(+)-1-Methoxy-2-propylamine.
  • TCI Chemicals. (2025, August 05).
  • Auburn Research. CHEMICAL WASTE MANAGEMENT GUIDE.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • AK Scientific, Inc. Safety Data Sheet for (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine.
  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Ohio University.
  • Fisher Scientific. (2009, November 17). SAFETY DATA SHEET for 2-Amino-2-methyl-propan-1-ol.
  • Fisher Scientific. SAFETY DATA SHEET for Dimethylaminoacetaldehyde dimethylacetal.
  • Enamine. SAFETY DATA SHEET for 3-methoxy-2-(methoxymethyl)-2-methylpropanal.

Sources

A Comprehensive Safety and Handling Guide for 2,3-Dimethoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols, operational guidance, and disposal plans for handling 2,3-Dimethoxy-2-methylpropan-1-amine. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is not only innovative but also fundamentally safe. This guide is structured to provide immediate, actionable information tailored to the anticipated chemical properties of this compound.

Part 1: Personal Protective Equipment (PPE) Protocol

The foundation of laboratory safety is the consistent and correct use of PPE. Your selection of PPE must be deliberately matched to the risks of the procedure being performed.

Standard PPE for Routine Handling

For low-concentration solutions, small quantities (<50 mL), and operations at ambient temperature with no aerosol generation, the following PPE is mandatory:

PPE CategoryItemSpecifications and Rationale
Eye Protection Chemical Splash GogglesMust be compliant with ANSI Z87.1 standards. Goggles provide a full seal around the eyes, which is critical for protecting against splashes from corrosive amines.[5][6][7]
Hand Protection Nitrile or Neoprene GlovesThese materials generally provide good resistance to amines. Always inspect gloves for tears or holes before use. For extended work, consider double-gloving. Never wear gloves outside the lab.[5][6][8]
Body Protection Long-Sleeved Laboratory CoatA fully buttoned lab coat made of a suitable chemical-resistant material protects the skin on your body and arms from accidental splashes.[6]
Foot Protection Closed-Toed and Closed-Heeled ShoesImpermeable shoes are required to protect feet from spills. Sandals or perforated shoes are strictly prohibited in the laboratory.[8]
Risk-Based PPE Escalation

Certain procedures increase the risk of exposure. In these scenarios, you must escalate your level of PPE accordingly.

Risk FactorRequired PPE UpgradeRationale for Escalation
Large Volumes / Splashing Risk Add a Full-Face Shield over chemical goggles and a Chemical-Resistant Apron over the lab coat.A face shield protects the entire face and neck from splashes, which is crucial when handling larger volumes or during vigorous mixing.[5][7] An apron provides an additional layer of chemical resistance for the torso.[6]
Aerosol Generation (e.g., sonicating, vortexing)All work must be conducted within a certified chemical fume hood .A fume hood is the primary engineering control to minimize inhalation of hazardous vapors or aerosols, which can be rapidly absorbed into the bloodstream through the lungs.[6][8]
Handling Volatile or Heated Solutions All work must be conducted in a chemical fume hood . If vapor concentrations are unknown or may exceed exposure limits, a Full-Face Air-Purifying Respirator with ammonia/amine cartridges is required.Amines can be volatile, and heating increases vapor pressure significantly.[9] A respirator provides direct protection to the respiratory system when engineering controls may be insufficient.[5][10][11]
Emergency Spill Response Level C Protection: Includes a full-face air-purifying respirator, inner and outer chemical-resistant gloves, and disposable chemical-resistant outer boots or coveralls.[11]A spill represents an uncontrolled release, posing a significant inhalation and contact hazard. This level of PPE is necessary to safely manage the cleanup process.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Plan Experiment with this compound check_scale Small Scale (<50mL)? Ambient Temp? No Aerosols? start->check_scale standard_ppe Standard PPE: - Goggles - Nitrile Gloves - Lab Coat check_scale->standard_ppe  Yes check_splash Risk of Splashing? (e.g., Large Volume) check_scale->check_splash No standard_ppe->check_splash add_face_shield Upgrade PPE: - Add Face Shield - Add Chem-Resistant Apron check_splash->add_face_shield  Yes check_inhalation Inhalation Risk? (Heating, Aerosols, Volatility) check_splash->check_inhalation No add_face_shield->check_inhalation use_hood Mandatory Control: - Use Chemical Fume Hood check_inhalation->use_hood  Yes check_spill Responding to a Spill? check_inhalation->check_spill No use_hood->check_spill emergency_ppe Emergency PPE (Level C): - Full-Face Respirator - Chemical Suit/Coveralls - Double Gloves - Boots check_spill->emergency_ppe  Yes end_ppe Proceed with Experiment check_spill->end_ppe No emergency_ppe->end_ppe

Caption: PPE Selection Workflow Diagram.

Part 2: Operational and Disposal Plan

A safe experiment is a well-planned experiment. Follow these procedural steps to minimize risk from receipt of the chemical to its ultimate disposal.

Step-by-Step Handling Protocol
  • Preparation and Pre-Experiment Checks:

    • Consult this safety guide and any available Safety Data Sheets (SDS) for similar compounds before beginning work.[8][12]

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[4]

    • Verify that your chemical fume hood has a current certification.

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Handling the Compound:

    • All handling of this compound should be conducted within a chemical fume hood to control vapor inhalation.[6][8]

    • Ground and bond containers and receiving equipment when transferring large quantities to prevent static discharge, as the compound may be flammable.[3][13]

    • Use compatible tools (e.g., non-sparking tools if flammability is a concern).[3][4]

    • Keep containers tightly closed when not in use to minimize vapor release.[10][14]

  • Post-Handling Procedures:

    • Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[8][15]

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated gloves and other disposable materials in the designated hazardous waste container.[6]

Storage Plan
  • Store the compound in a tightly sealed, properly labeled container.[16]

  • Keep in a cool, dry, and well-ventilated area designated for hazardous materials.[10][16]

  • Store away from incompatible substances such as strong acids and oxidizing agents.[4][16]

Disposal Plan

Proper disposal is critical to protect personnel and the environment.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[6]

  • Contaminated Materials: All materials that have come into direct contact with the compound (e.g., gloves, pipette tips, absorbent pads) must be disposed of in a designated solid hazardous waste container.[6]

  • Solutions: Collect all aqueous and organic solutions containing the compound in appropriately labeled hazardous waste containers. Never pour amines down the drain. [6][16]

Part 3: Emergency Response

Preparation is key to mitigating the severity of an accident.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][15]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[13][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13][18]

Spill Response Plan

The following decision tree provides a logical workflow for responding to a chemical spill.

Spill_Response_Workflow spill_detected Spill Detected alert_personnel Alert personnel in the immediate area. Isolate the spill. spill_detected->alert_personnel is_major Is the spill large, uncontained, or in a poorly ventilated area? alert_personnel->is_major evacuate Evacuate the lab. Call Emergency Response (EHS). is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No report Report the incident to your supervisor. evacuate->report is_trained->evacuate No don_ppe Don Emergency PPE: - Respirator, Goggles, Face Shield - Double Gloves, Coveralls, Boots is_trained->don_ppe Yes contain_spill Contain the spill with inert absorbent material (e.g., vermiculite, sand). don_ppe->contain_spill neutralize Neutralize (if applicable and safe). Work from outside in. contain_spill->neutralize collect_waste Collect absorbed material using non-sparking tools. Place in a sealed hazardous waste container. neutralize->collect_waste decontaminate Decontaminate the area. Dispose of all materials as hazardous waste. collect_waste->decontaminate decontaminate->report

Caption: Spill Response Decision Tree.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Vertex AI Search.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Vertex AI Search.
  • Personal protective equipment for handling Amino-PEG6-amine. (n.d.). Benchchem.
  • SAFETY DATA SHEET - (S)-(+)-1-Methoxy-2-propylamine. (2025, September 24). Thermo Fisher Scientific.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET - 3-methoxy-2-(methoxymethyl)-2-methylpropanal. (n.d.). Enamine.
  • SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane. (2025, December 24). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,3-Dimethoxybenzaldehyde. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 2,3-Dimethoxy-5-methyl-p-benzoquinone. (2010, July 6). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Methoxy-N,N-dimethylpropanamide. (2019, October 24). TCI EUROPE N.V..
  • SAFETY DATA SHEET - (S)-(+)-1-Methoxy-2-propylamine. (n.d.). Fisher Scientific.
  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
  • SAFETY DATA SHEET - 3M Scotch-Weld Epoxy Adhesive DP105 Clear. (n.d.). 3M.
  • Laboratory Safety Guide. (n.d.). University of the Philippines Diliman, Institute of Chemistry.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).
  • 3-methoxy-N,N-dimethylpropan-1-amine. (n.d.). PubChem.
  • Polyurethane Amine Catalyst Safe Handling and Disposal Guidelines. (n.d.). Alliance for the Polyurethanes Industry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.